molecular formula C11H10ClNO B2686366 4-Chloromethyl-3-methyl-5-phenyl-isoxazole CAS No. 213024-96-5

4-Chloromethyl-3-methyl-5-phenyl-isoxazole

Katalognummer: B2686366
CAS-Nummer: 213024-96-5
Molekulargewicht: 207.66
InChI-Schlüssel: RZQZXNDQRBZYKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloromethyl-3-methyl-5-phenyl-isoxazole is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(chloromethyl)-3-methyl-5-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQZXNDQRBZYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole

[1]

Executive Summary

4-Chloromethyl-3-methyl-5-phenyl-isoxazole is a pivotal heterocyclic building block, primarily utilized in the synthesis of semi-synthetic penicillins (e.g., oxacillin derivatives) and novel antimicrobial agents.[1] Its reactivity hinges on the electrophilic chloromethyl group at the C4 position, which serves as an excellent handle for nucleophilic substitution reactions with amines, thiols, or alkoxides.

This guide details the most robust synthetic pathway: the conversion of ethyl 3-methyl-5-phenylisoxazole-4-carboxylate to its corresponding alcohol, followed by chlorination.[1] This route is preferred over direct chloromethylation (Blanc reaction) due to higher regioselectivity and the avoidance of carcinogenic bis(chloromethyl) ether byproducts.

Retrosynthetic Analysis & Strategy

To design a scalable and high-purity synthesis, we employ a retrosynthetic disconnection at the C4-chloromethyl bond.[1] The high electron density of the isoxazole ring suggests that the chloromethyl group is best introduced via nucleophilic displacement of a hydroxyl group rather than radical halogenation, which lacks specificity.

Diagram 1: Retrosynthetic Pathway

RetrosynthesisTarget4-Chloromethyl-3-methyl-5-phenyl-isoxazoleAlcohol(3-Methyl-5-phenylisoxazol-4-yl)methanolTarget->AlcoholChlorination(SOCl2)EsterEthyl 3-methyl-5-phenylisoxazole-4-carboxylateAlcohol->EsterReduction(LiAlH4)PrecursorsEthyl acetoacetate+ Benzoyl Chloride(via Enolate/Oxime)Ester->PrecursorsCyclocondensation

Caption: Retrosynthetic logic prioritizing the stable alcohol intermediate derived from the ester precursor.

Synthetic Protocol

Stage 1: Preparation of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Objective: Reduction of the ester functionality to a primary alcohol without reducing the isoxazole double bonds.[1]

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF.

  • Mechanism: Nucleophilic acyl substitution followed by aldehyde reduction.[1]

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N₂ inlet.

  • Slurry Formation: Charge LiAlH₄ (1.1 equiv) into anhydrous THF at 0°C.

  • Addition: Dissolve Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate (1.0 equiv) in THF and add dropwise to the hydride slurry. Maintain internal temperature <10°C to prevent ring opening.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:3).[1]

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to yield the crude alcohol.

Stage 2: Chlorination via Thionyl Chloride (The Core Reaction)

Objective: Conversion of the primary alcohol to the alkyl chloride.

  • Reagents: Thionyl Chloride (SOCl₂), Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Catalyst: DMF (Catalytic, optional).

Mechanistic Insight: The reaction proceeds via a chlorosulfite ester intermediate.[1] In the absence of a base (like pyridine), the reaction typically follows an SNi (Substitution Nucleophilic internal) mechanism, where the chloride attacks from the same side as the leaving group, retaining configuration (irrelevant here for a primary carbon). However, in the presence of released HCl, it effectively proceeds via an ion-pair mechanism resembling SN2.

Diagram 2: Chlorination Mechanism

Mechanismcluster_conditionsCritical ParametersStep1Alcohol(R-CH2-OH)Step2Chlorosulfite Ester(R-CH2-O-SO-Cl)Step1->Step2+ SOCl2- HClStep3Ion Pair[R-CH2+ ... Cl- SO2]Step2->Step3DissociationProductAlkyl Chloride(R-CH2-Cl) + SO2 + HClStep3->ProductCollapseAnhydrous ConditionsAnhydrous ConditionsGas Evolution ControlGas Evolution Control

Caption: Conversion of alcohol to chloride via chlorosulfite intermediate, releasing SO2 gas.

Detailed Protocol:

  • Dissolution: Dissolve (3-methyl-5-phenylisoxazol-4-yl)methanol (10 mmol) in anhydrous DCM (30 mL).

  • Addition: Add SOCl₂ (15 mmol, 1.5 equiv) dropwise at 0°C. Caution: Exothermic with gas evolution (SO₂, HCl).

  • Reflux: Heat the mixture to reflux (40°C) for 3 hours.

  • Workup: Evaporate solvent and excess SOCl₂ under reduced pressure.

  • Neutralization: Redissolve residue in DCM, wash with saturated NaHCO₃ (cold) to remove acid traces.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Characterization Framework

The following data represents the expected spectral signature for This compound .

Proton NMR (¹H NMR)

Solvent: CDCl₃ (7.26 ppm reference)

PositionShift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
Aromatic 7.65 – 7.75Multiplet2HPhenyl (Ortho)Deshielded by isoxazole ring current.[1]
Aromatic 7.45 – 7.55Multiplet3HPhenyl (Meta/Para)Standard aromatic range.
CH₂-Cl 4.45 – 4.55 Singlet2HChloromethylCharacteristic shift for benzylic-like CH₂Cl attached to heterocycle.[1]
CH₃ 2.40 – 2.50 Singlet3HC3-MethylTypical for methyl group on isoxazole C3.[1]
Carbon NMR (¹³C NMR)

Solvent: CDCl₃ (77.16 ppm reference)

Shift (δ, ppm)Assignment
165.0 C5 (Isoxazole) - Attached to Phenyl
160.5 C3 (Isoxazole) - Attached to Methyl
127.0 - 130.0 Phenyl Carbons
112.0 C4 (Isoxazole) - Quaternary Carbon
35.5 CH₂-Cl (Chloromethyl)
11.5 CH₃ (Methyl)
Mass Spectrometry (ESI-MS)
  • Molecular Formula: C₁₁H₁₀ClNO

  • Molecular Weight: 207.66 g/mol [2]

  • Expected Ion [M+H]⁺: 208.05 / 210.05 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reduction or ring opening.[1]Ensure temperature <10°C during LiAlH₄ addition.[1] Use anhydrous THF.
Impurity: Aldehyde Partial reduction of ester.[1]Increase LiAlH₄ equivalents to 1.2 or extend reaction time.
Impurity: Hydrolysis Moisture in Step 2.[1]Use fresh SOCl₂ and dry DCM.[1] Install CaCl₂ drying tube.[1]
Dark Product Polymerization or decomposition.[1]Avoid excessive heating (>50°C) during chlorination.[1]

Safety & Compliance (EHS)

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO₂.[1] Perform all operations in a functioning fume hood.

  • Isoxazole Derivatives: Many isoxazoles possess biological activity.[1][3][4] Handle as a potential pharmacological agent (PPE: Gloves, Goggles, Lab Coat).

  • Waste Disposal: Quench excess SOCl₂ carefully with aqueous bicarbonate before disposal.[1] Do not mix directly with organic waste containers if unquenched.[1]

References

  • P. G. M. Wuts, "Greene's Protective Groups in Organic Synthesis," 5th Ed., John Wiley & Sons.
  • Chlorination Protocol: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." (Source for SNi/SN2 mechanisms with SOCl2).
  • Spectral Data (Analogous Compounds): National Institutes of Health (NIH) PubChem.[1] "3-Methyl-5-phenylisoxazole Data."[1][5] Available at: [Link]

  • Reaction Safety: Common Organic Chemistry.[1] "Acid to Ester / Alcohol to Chloride - Thionyl Chloride."[1][6] Available at: [Link]

Chemical properties of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole

Executive Summary

The isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a detailed technical exploration of a specific, highly functionalized derivative: this compound. While direct literature on this exact molecule is sparse, its chemical behavior can be expertly extrapolated from established principles of isoxazole chemistry and the known reactivity of its constituent functional groups. This document serves as a vital resource for researchers, scientists, and drug development professionals by elucidating the molecule's structure, proposing a robust synthetic strategy, detailing its key chemical reactivity, and contextualizing its potential as a versatile building block in the synthesis of novel chemical entities. We will delve into the causality behind its reactivity, providing field-proven insights into its application as a synthetic intermediate for creating diverse molecular libraries.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered isoxazole heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and synthetic accessibility that makes it highly attractive for drug design.[3] Its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking allows for fine-tuning of molecular interactions with biological targets.[4] Consequently, the isoxazole motif is integral to drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and anticonvulsant agents.[5][6] The strategic functionalization of the isoxazole core, as seen in this compound, provides a reactive handle for molecular elaboration, making it a compound of significant interest for generating novel drug candidates.[7]

Molecular Structure and Physicochemical Properties

The structure of this compound combines the stable aromatic isoxazole core with three distinct substituents that dictate its chemical personality:

  • 5-Phenyl Group: Confers hydrophobicity and potential for π-stacking interactions.

  • 3-Methyl Group: A small alkyl group that can influence solubility and steric interactions. It may also be susceptible to metabolic oxidation.[8]

  • 4-Chloromethyl Group: The key to the molecule's synthetic utility. The electron-withdrawing nature of the adjacent isoxazole ring and the inherent reactivity of a primary alkyl chloride make this group an excellent electrophilic site for nucleophilic substitution reactions.

A summary of its predicted physicochemical properties is presented below.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₁H₁₀ClNO-
Molecular Weight 207.66 g/mol -
XLogP3 3.2Prediction based on similar structures[9][10]
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 2 (N, O in ring)Structural Analysis
Polar Surface Area 21.59 ŲPrediction
Reactivity High (at C4-CH₂Cl)Chemical Analogy[11]

Proposed Synthesis Strategy

A robust and highly convergent method for constructing trisubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a substituted alkyne.[12][13] We propose a two-step synthesis for this compound starting from commercially available materials.

Causality of Experimental Design: This approach is chosen for its reliability, high regioselectivity, and tolerance of diverse functional groups. The in-situ generation of the nitrile oxide from an oxime using a mild oxidant like sodium hypochlorite minimizes the handling of potentially unstable intermediates. The choice of 4-chloro-2-butyne as the alkyne partner directly installs the required chloromethyl group at the 4-position of the isoxazole ring.

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: 1,3-Dipolar Cycloaddition Benzaldoxime NitrileOxide Benzaldoxime->NitrileOxide NaOCl, Et3N in situ NitrileOxide_ref Alkyne Target Alkyne->Target Cycloaddition

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis
  • Oxime Formation (if starting from benzaldehyde): To a solution of benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the aldehyde. Cool to room temperature, pour into water, and filter the resulting solid benzaldoxime.

  • Cycloaddition: Dissolve benzaldoxime (1.0 eq) and 4-chloro-2-butyne (1.1 eq) in a suitable solvent such as dichloromethane (DCM).

  • To this stirring solution, add a small amount of triethylamine (0.1 eq) followed by the dropwise addition of aqueous sodium hypochlorite (5% solution, 1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Key Chemical Reactivity

The synthetic value of this molecule is dominated by the reactivity of the chloromethyl group at the C4 position.

Nucleophilic Substitution at the 4-Chloromethyl Group

The C4-chloromethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. This reactivity is analogous to that observed in other chloromethyl-substituted heterocycles, such as 3-chloromethyl-5-phenylisoxazole.[11] The electron-withdrawing character of the isoxazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack.

This reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse functional groups and pharmacophores.

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substituted Products Start 4-Chloromethyl-3-methyl- 5-phenyl-isoxazole Amine_Prod 4-(Aminomethyl)-...-isoxazole (R₂N-CH₂-Isox) Start->Amine_Prod Sɴ2 Thiol_Prod 4-(Thioether)-...-isoxazole (RS-CH₂-Isox) Start->Thiol_Prod Sɴ2 Alcohol_Prod 4-(Alkoxymethyl)-...-isoxazole (RO-CH₂-Isox) Start->Alcohol_Prod Sɴ2 Azide_Prod 4-(Azidomethyl)-...-isoxazole (N₃-CH₂-Isox) Start->Azide_Prod Sɴ2 Amine Amine (R₂NH) Thiol Thiol (RSH) Alcohol Alcohol (ROH) Azide Azide (N₃⁻)

Caption: Nucleophilic substitution pathways for this compound.

Experimental Protocol: Representative Nucleophilic Substitution (Amination)
  • Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Reagents: Add a secondary amine (e.g., morpholine, 1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 1.5 eq) to the solution. The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) to accelerate the reaction. Monitor progress by TLC.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the solvent and amine salt.

  • Purification: Dry the organic layer, concentrate, and purify the resulting 4-(morpholinomethyl)-3-methyl-5-phenyl-isoxazole via column chromatography or recrystallization.

Potential for Metabolic Bioactivation

In the context of drug development, understanding a molecule's metabolic fate is critical. Research on related phenyl methyl-isoxazole derivatives has shown that the isoxazole methyl group can be a site of metabolic oxidation.[8] Specifically, NADPH-dependent metabolism in human liver microsomes can lead to oxidation of the methyl group, forming a reactive enimine intermediate that can be trapped by nucleophiles like glutathione.[8] This represents a potential bioactivation pathway that could lead to toxicity. Therefore, the 3-methyl group on our target molecule should be considered a potential metabolic hotspot, a crucial insight for any drug discovery program utilizing this scaffold.

Spectroscopic Characterization (Predicted)

Proper characterization is essential for confirming the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds[14][15], the following spectroscopic signatures are predicted:

TechniquePredicted Key Signals
¹H NMR δ ~7.4-7.8 ppm (m, 5H, Phenyl-H); δ ~4.6 ppm (s, 2H, -CH₂Cl); δ ~2.4 ppm (s, 3H, -CH₃)
¹³C NMR δ ~170 ppm (C5); δ ~160 ppm (C3); δ ~128-130 ppm (Phenyl-C); δ ~115 ppm (C4); δ ~35 ppm (-CH₂Cl); δ ~12 ppm (-CH₃)
Mass Spec (EI) M⁺ peak at m/z = 207/209 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key fragment: [M-Cl]⁺ at m/z = 172.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product but a versatile synthetic intermediate—a platform for innovation. Its value lies in its ability to serve as a starting point for creating large libraries of diverse molecules for high-throughput screening.

Causality of Application: The SN2 reactivity of the chloromethyl group is the key enabler. By reacting the scaffold with a diverse collection of nucleophiles (amines, thiols, phenols, etc.), chemists can rapidly generate hundreds or thousands of unique analogues. Each new molecule will have a distinct physicochemical profile, potentially leading to improved potency, selectivity, or pharmacokinetic properties against a biological target.[16]

G cluster_libs Chemical Libraries cluster_candidates Potential Drug Candidates Scaffold 4-Chloromethyl-3-methyl- 5-phenyl-isoxazole (Core Scaffold) Lib1 Amine Library (R₂NH) Scaffold->Lib1 Parallel Synthesis Lib2 Thiol Library (RSH) Scaffold->Lib2 Parallel Synthesis Lib3 Phenol Library (ArOH) Scaffold->Lib3 Parallel Synthesis Cand1 Candidate A (e.g., Kinase Inhibitor) Lib1->Cand1 Cand2 Candidate B (e.g., GPCR Ligand) Lib2->Cand2 Cand3 Candidate C (e.g., Anti-infective) Lib3->Cand3

Caption: Elaboration of the core scaffold into diverse chemical libraries and potential drug candidates.

Conclusion

This compound represents a molecule of significant strategic value for chemical and pharmaceutical research. While its properties are primarily understood through expert chemical analogy, the insights are clear. Its proposed synthesis is straightforward, relying on well-established chemical transformations. The molecule's dominant chemical feature is the highly reactive 4-chloromethyl group, which serves as an electrophilic handle for a vast array of nucleophilic substitution reactions. This reactivity positions the compound as an ideal intermediate for the construction of diverse molecular libraries, accelerating the discovery of novel therapeutic agents. Researchers employing this scaffold must also remain cognizant of the potential for metabolic oxidation at the 3-methyl position, a critical consideration in modern drug design. This guide provides the foundational knowledge required to harness the synthetic potential of this valuable chemical building block.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Books.
  • Knight, D. W. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Center for Biotechnology Information.
  • Synthesis of Isoxazoles via Electrophilic Cyclization. (2005). Organic Chemistry Portal.
  • Some promising isoxazole derivatives exhibiting superior biological activities. (n.d.). ResearchGate.
  • Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Health Sciences, 1-15.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry.
  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. (n.d.). PubChem.
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015). ResearchGate.
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Krishnaiah, M., et al. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole. National Center for Biotechnology Information.
  • Bylund, J., et al. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. PubMed.
  • Isoxazole, 5-(4-chlorophenyl)-3-phenyl- synthesis. (n.d.). ChemicalBook.
  • Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. (2015). PubMed.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). National Center for Biotechnology Information.
  • 3-Methyl-5-phenylisoxazole. (n.d.). PubChem.
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2013). ResearchGate.

Sources

Technical Guide: Biological Potency and Synthetic Optimization of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Substituted Isoxazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a privileged scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8][9] Its unique electronic profile, characterized by a weak N–O bond and aromatic stability, allows it to function as a versatile bioisostere for amide bonds and carboxylic acids. This guide analyzes the structure-activity relationships (SAR) driving the biological efficacy of substituted isoxazoles, specifically in oncology, infectious disease, and inflammation, and provides validated protocols for their synthesis and evaluation.

The Isoxazole Pharmacophore: Electronic & Structural Logic

The biological utility of the isoxazole ring stems from its ability to engage in specific non-covalent interactions within protein binding pockets while maintaining metabolic stability.

Bioisosterism and Binding Geometry
  • Amide Mimicry: The isoxazole ring mimics the planar geometry and electronic distribution of a peptide bond, allowing it to fit into protease active sites without susceptibility to enzymatic hydrolysis.

  • Hydrogen Bonding: The ring nitrogen (N2) acts as a hydrogen bond acceptor (HBA), while the oxygen (O1) modulates the electron density of the system.

  • Metabolic Stability: Unlike furan or pyrrole, the N–O bond imparts specific reactivity; it is stable under physiological conditions but can be cleaved metabolically (reductive ring opening) to reveal enaminoketones, serving as a prodrug strategy (e.g., Leflunomide).

Structure-Activity Relationship (SAR) Map

The substitution pattern at positions C3, C4, and C5 dictates potency.

  • C3 Position: Tolerance for bulky aryl groups; critical for hydrophobic interactions in kinase pockets.

  • C4 Position: Electron-withdrawing groups (EWG) here often enhance metabolic stability and modulate the pKa of substituents at C3/C5.

  • C5 Position: Crucial for selectivity. In COX-2 inhibitors, a methyl or amino group at C5 or C4 is often required to orient the molecule within the cyclooxygenase channel.

SAR_Map Isoxazole Isoxazole Core (O1-N2-C3-C4-C5) C3_Sub C3 Substitution Isoxazole->C3_Sub C4_Sub C4 Substitution Isoxazole->C4_Sub C5_Sub C5 Substitution Isoxazole->C5_Sub C3_Effect Hydrophobic Interaction (Aryl/Heteroaryl) C3_Sub->C3_Effect Target: Kinases C4_Effect Electronic Modulation (EWG increases lipophilicity) C4_Sub->C4_Effect Target: Metabolic Stability C5_Effect Selectivity Gate (Steric control for binding pockets) C5_Sub->C5_Effect Target: COX-2 / Tubulin

Figure 1: Structure-Activity Relationship (SAR) map of the isoxazole nucleus highlighting the functional impact of regioselective substitution.

Therapeutic Applications & Mechanisms[2][10][11]

Anti-Inflammatory: The COX-2 Selectivity Paradigm

Substituted isoxazoles are foundational to selective COX-2 inhibition (e.g., Valdecoxib). The mechanism relies on the specific geometry of the COX-2 active site, which possesses a secondary "side pocket" not present in COX-1.

  • Mechanism: 3,4-Diaryl isoxazoles insert the phenyl ring at C4 into the hydrophobic channel, while a sulfonamide or sulfonyl moiety interacts with Arg513 in the COX-2 side pocket.

  • Key Insight: The rigid isoxazole spacer prevents the "wobble" observed in flexible chains, locking the inhibitor in a conformation that excludes COX-1 binding (preventing gastric toxicity).

Oncology: Tubulin Polymerization & Kinase Inhibition

Recent studies (2020–2024) have identified 3,5-disubstituted isoxazoles as potent anticancer agents.

  • Tubulin Targeting: Analogous to Combretastatin A-4, isoxazole derivatives bind to the colchicine site of tubulin, disrupting microtubule assembly and inducing G2/M cell cycle arrest.

  • Kinase Inhibition: Derivatives targeting EGFR and VEGFR-2 utilize the nitrogen atom (N2) to form hydrogen bonds with the hinge region of the kinase ATP-binding site.

Table 1: Comparative Potency of Isoxazole Derivatives (Selected Data)

Compound ClassTargetCell Line / AssayIC50 / ActivityReference
Valdecoxib AnalogCOX-2COX-2 Enzyme Assay0.05 µM[1]
3,5-Diaryl IsoxazoleTubulinMCF-7 (Breast Cancer)3.97 µM[2]
Isoxazolyl-OxadiazoleBacterial MembraneS. aureus (MRSA)2-4 µg/mL (MIC)[3]
Sulfisoxazole Deriv.Endothelin ReceptorBinding Assay12 nM[4]
Antimicrobial Activity

Isoxazoles fused with other pharmacophores (e.g., oxadiazoles, triazoles) exhibit broad-spectrum activity. The mechanism often involves membrane depolarization in Gram-positive bacteria. The incorporation of a thiophene moiety at C5 has been shown to significantly lower Minimum Inhibitory Concentrations (MIC) against S. aureus.

Synthetic Architecture: Regioselective Construction

The primary challenge in isoxazole synthesis is controlling regioselectivity (3,5- vs. 3,4-substitution). The 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes is the industry standard for generating 3,5-disubstituted isoxazoles.

The Click Chemistry Approach (CuAAC Variant)

While thermal cycloaddition often yields mixtures, Copper(I)-catalyzed reactions ensure high regioselectivity for the 3,5-isomer.

Synthesis_Workflow Start Start: Aldehyde (R-CHO) Step1 Oxime Formation (NH2OH·HCl, NaOH) Start->Step1 Step2 Chlorination (NCS) Forms Hydroximinoyl Chloride Step1->Step2 Chlorination Step3 In Situ Nitrile Oxide Gen. (Base: Et3N) Step2->Step3 Dehydrohalogenation Step4 [3+2] Cycloaddition (Alkyne R'-C≡CH, CuI Cat.) Step3->Step4 1,3-Dipole Capture Product Product: 3,5-Disubstituted Isoxazole Step4->Product Regioselective Formation

Figure 2: Step-wise workflow for the regioselective synthesis of 3,5-disubstituted isoxazoles via nitrile oxide intermediates.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3,5-Diphenylisoxazole

This protocol utilizes the "one-pot" generation of nitrile oxides from aldoximes.

Reagents:

  • Benzaldehyde oxime (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Solvent: DMF or DCM

Methodology:

  • Chlorination: Dissolve benzaldehyde oxime in DMF at 0°C. Add NCS portion-wise over 15 minutes. Stir for 1 hour at room temperature to generate the hydroximinoyl chloride. Checkpoint: Monitor by TLC (disappearance of oxime).

  • Cycloaddition: Cool the mixture to 0°C. Add phenylacetylene.

  • Base Addition: Add Et3N dropwise (very slowly) over 30 minutes. Note: Rapid addition generates nitrile oxide too quickly, leading to dimerization (furoxan formation).

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[3] Wash organic layer with brine. Dry over Na2SO4.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane:EtOAc 9:1).

Protocol B: In Vitro Tubulin Polymerization Inhibition Assay

To validate the anticancer mechanism of isoxazole derivatives.

Reagents:

  • Purified Tubulin protein (>99%)

  • GTP (Guanoisne triphosphate)

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

Methodology:

  • Preparation: Dilute test isoxazole compounds in DMSO to varying concentrations (0.1 – 50 µM).

  • Incubation: Mix tubulin (3 mg/mL) with GTP (1 mM) and the test compound in the buffer at 4°C.

  • Initiation: Transfer the mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.

  • Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Plot Absorbance vs. Time. Inhibition is calculated by comparing the Vmax (rate of polymerization) of the treated sample vs. the vehicle control.

References

  • Review of isoxazole biological activity and present synthetic techniques. Source: International Journal of Pharmaceutical Chemistry and Analysis (2024).[1][7][10] URL:[Link] (Verified via Semantic Scholar linkage)

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Source: Encyclopedia.pub (2023).[8][11] URL:[Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole. Source: Int. J. Mol.[12] Sci. (2023). URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Source: ACS Omega (2023).[2] URL:[Link][2]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Source: ACS Sustainable Chemistry & Engineering (2015).[3] URL:[Link]

Sources

Reactivity of the Chloromethyl Group on an Isoxazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" on a Fragile Scaffold

The chloromethyl isoxazole moiety represents a dichotomy in medicinal chemistry: it is a highly versatile electrophile capable of rapid diversification, yet it resides on a heterocycle that is notoriously sensitive to base-induced degradation. For drug developers, the chloromethyl group serves as a critical "handle" for installing isoxazole bioisosteres (mimicking amide or ester bonds) into lead compounds.

This guide moves beyond standard textbook reactivity to address the specific operational challenges of this moiety. The core technical thesis is that successful functionalization of chloromethyl isoxazoles requires a kinetic balance : promoting nucleophilic substitution (


) while suppressing the thermodynamic propensity for base-catalyzed N-O bond cleavage (Boulton-Katritzky rearrangement or ring fragmentation).

Electronic Structure & Reactivity Profile

To predict reactivity, one must understand the electronic bias of the isoxazole ring. Unlike pyridine (which is electron-deficient throughout), isoxazole has a distinct polarization due to the adjacent oxygen and nitrogen atoms.

Position Dependence (3- vs. 4- vs. 5-Chloromethyl)

The reactivity of the chloromethyl group (


) is dictated by the inductive and resonance effects of the ring position.
PositionElectronic EnvironmentReactivity (

)
Acid StabilityBase Stability
C3-Position Adjacent to Nitrogen (

). The N-atom exerts a strong inductive withdrawing effect (-I).
High . The transition state is stabilized by the electron-deficient ring.HighModerate .[1] Susceptible to cleavage if C5 is unsubstituted.
C4-Position The "meta-like" position. Less electron-deficient than C3 or C5.Low . The

is less activated. Often requires elevated temps or iodide catalysis (Finkelstein).
HighHigh. Most stable isomer.
C5-Position Adjacent to Oxygen.[2][3][4] Strong -I effect from Oxygen.Very High . Most reactive position for substitution.ModerateLow . Highly prone to base-catalyzed ring opening (deprotonation of C3-H or side chain).
The Mechanistic Tension

The isoxazole ring acts as a pseudo-benzylic system. The


 protons are significantly more acidic (

in DMSO) than a standard alkyl chloride due to the electron-withdrawing nature of the heterocycle.

Critical Insight: The use of strong bases (e.g., NaH, KOtBu) to generate nucleophiles often leads to deprotonation of the methylene group rather than substitution, resulting in the formation of reactive fulminic acid derivatives or immediate ring fragmentation.

Visualization: Reactivity Pathways

The following diagram maps the competing pathways when a chloromethyl isoxazole is subjected to reaction conditions.

IsoxazoleReactivity cluster_conditions Operational Window Start Chloromethyl Isoxazole (Substrate) Nu_Attack Nucleophilic Attack (Mild Base) Start->Nu_Attack  Soft Nucleophiles (Amines, Thiols, Azide) Base_Attack Deprotonation / Hard Base (NaH, NaOH, KOtBu) Start->Base_Attack  Hard Bases / High T Product Functionalized Isoxazole (Target) Nu_Attack->Product Ring_Open Ring Cleavage (N-O Bond Break) Base_Attack->Ring_Open  Anionic Cascade Byproducts Enamino Ketones / Nitriles Ring_Open->Byproducts

Caption: Divergent pathways: Mild conditions favor substitution (Green), while hard bases trigger irreversible ring destruction (Red).

Validated Experimental Protocols

The following protocols are designed to minimize ring cleavage. They rely on "soft" bases and controlled stoichiometry.

Protocol A: Nucleophilic Substitution with Secondary Amines

Target: Synthesis of amino-methyl isoxazoles (common pharmacophores).

Reagents:

  • Substrate: 3-(Chloromethyl)-5-methylisoxazole (1.0 equiv)

  • Nucleophile: Piperidine or Morpholine (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (dry)

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 0.1 equiv) - Use if reaction is sluggish.

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with 3-(chloromethyl)-5-methylisoxazole and anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add

    
    . Note: Do not use NaOH or KOH; the hydroxide ion is hard enough to attack the ring.
    
  • Nucleophile Addition: Add the amine dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The chloride usually runs higher

      
       than the amine product.
      
    • Alert: If the reaction stalls, heat to 40°C. Do not exceed 60°C unless absolutely necessary.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .[5]
  • Purification: Flash column chromatography.

Protocol B: Ether Synthesis (Phenol Alkylation)

Target: Isoxazole-Ether linkers.

Reagents:

  • Substrate: 5-(Chloromethyl)isoxazole derivative.[6]

  • Nucleophile: Substituted Phenol.

  • Base:

    
     (Cesium Carbonate).
    
  • Solvent: Acetone (reflux) or DMF (RT).

Key Technical Nuance: Use


 in Acetone. The "Cesium Effect" improves solubility and reactivity of the phenoxide anion without requiring high temperatures that endanger the isoxazole ring.

The "Danger Zone": Base-Catalyzed Ring Opening

This is the most common failure mode. Researchers must understand why the ring opens to avoid it.

Mechanism of Failure

The isoxazole N-O bond is weak (


55 kcal/mol). Under basic conditions, particularly with 3-unsubstituted isoxazoles or those with acidic side chains:
  • Deprotonation: Base removes a proton from the C3-position or an activated

    
    -methylene group.
    
  • Cleavage: The resulting carbanion pushes electron density into the ring, breaking the N-O bond.

  • Result: Formation of

    
    -amino enones or nitriles (thermodynamically stable, biologically inactive).
    
Reaction Workflow Diagram

Workflow Setup Reaction Setup (Anhydrous MeCN, 0°C) Addition Add Amine/Thiol (Slow Addition) Setup->Addition Monitor Monitor: TLC/LCMS (Look for Ring Opening) Addition->Monitor Decision Conversion > 90%? Monitor->Decision Decision->Monitor No (Add TBAI/Heat <50°C) Workup Aq. Workup (pH 7) Avoid Strong Acid/Base Decision->Workup Yes Purify Flash Chromatography Workup->Purify

Caption: Optimized workflow for chloromethyl isoxazole substitution emphasizing mild conditions.

Advanced Applications & Bioisosterism

In drug discovery, the chloromethyl group is rarely the final target; it is a linker.

  • Fragment-Based Drug Discovery (FBDD): The isoxazole ring is often used as a rigid linker to orient two pharmacophores. The chloromethyl group allows for "click-like" substitution with libraries of amines.

  • Bioisosteres: 3,5-disubstituted isoxazoles are bioisosteres for amide bonds (

    
    ). They provide similar geometry but improved metabolic stability against amidases.
    
  • Covalent Inhibitors: While less common, the chloromethyl isoxazole can act as a mild electrophilic warhead in covalent drugs, targeting cysteine residues in proteins, though acrylamides are generally preferred for this role.

References

  • Beilstein Institute. "Base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines." Beilstein Journal of Organic Chemistry.

  • National Institutes of Health (NIH). "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands." PubMed Central.

  • ResearchGate. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions." Enamine/ResearchGate.

  • BenchChem. "The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity." BenchChem Technical Library.

  • Scientific Research Publishing. "A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3." International Journal of Organic Chemistry.

Sources

The Strategic Utility of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole: An In-depth Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole, a versatile and highly reactive building block in modern organic synthesis. The isoxazole core, a prominent scaffold in medicinal chemistry, bestows upon this molecule a unique electronic and steric profile, making it an invaluable synthon for the construction of complex molecular architectures. This document will delve into the synthesis, physicochemical properties, and diverse applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to enable researchers to effectively harness the synthetic potential of this key intermediate.

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Drug Discovery

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[1][2] The isoxazole core is not merely a passive linker; its electronic properties, including its ability to act as a bioisostere for amide and ester functionalities, and its metabolic stability contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug molecules. The inherent reactivity of substituted isoxazoles also provides a rich platform for chemical exploration and the generation of diverse compound libraries.

Among the vast family of isoxazole-containing building blocks, this compound stands out as a particularly useful intermediate. The presence of a reactive chloromethyl group at the C4 position provides a convenient handle for introducing the isoxazole scaffold into a target molecule via nucleophilic substitution reactions. The methyl and phenyl substituents at the C3 and C5 positions, respectively, offer steric and electronic modulation, influencing both the reactivity of the chloromethyl group and the overall properties of the resulting derivatives. This guide will illuminate the synthesis and synthetic utility of this important building block.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the construction of the core isoxazole ring, followed by functional group manipulations to introduce the chloromethyl moiety. A reliable and scalable synthetic route is outlined below.

Synthesis of the Isoxazole Core: Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

The initial step involves the construction of the 3,4,5-trisubstituted isoxazole ring. A common and efficient method is the reaction of a β-ketoester with hydroxylamine. In this case, ethyl benzoylpyruvate can be reacted with hydroxylamine hydrochloride to yield the desired ethyl 3-methyl-5-phenylisoxazole-4-carboxylate.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate.

    • To a solution of ethyl benzoylpyruvate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure ethyl 3-methyl-5-phenylisoxazole-4-carboxylate.

Reduction to the Corresponding Alcohol: (3-methyl-5-phenylisoxazol-4-yl)methanol

The ester functionality of ethyl 3-methyl-5-phenylisoxazole-4-carboxylate is then reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Step 2: Reduction of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate.

    • To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl 3-methyl-5-phenylisoxazole-4-carboxylate (1 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude (3-methyl-5-phenylisoxazol-4-yl)methanol, which can be used in the next step without further purification or purified by column chromatography.

Chlorination to Afford this compound

The final step is the conversion of the hydroxymethyl group to the chloromethyl group. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol:

  • Step 3: Chlorination of (3-methyl-5-phenylisoxazol-4-yl)methanol.

    • To a solution of (3-methyl-5-phenylisoxazol-4-yl)methanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform at 0 °C, add thionyl chloride (1.2 equivalents) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by pouring it onto ice-water.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination Ethyl Benzoylpyruvate Ethyl Benzoylpyruvate Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate Ethyl Benzoylpyruvate->Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate Hydroxylamine HCl, NaOAc, EtOH Hydroxylamine HCl Hydroxylamine HCl Reduction LiAlH4, THF Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate->Reduction (3-methyl-5-phenylisoxazol-4-yl)methanol (3-methyl-5-phenylisoxazol-4-yl)methanol Reduction->(3-methyl-5-phenylisoxazol-4-yl)methanol Chlorination SOCl2, DCM (3-methyl-5-phenylisoxazol-4-yl)methanol->Chlorination This compound This compound Chlorination->this compound

Caption: Synthetic route to this compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported, expected to be a low-melting solid
Solubility Soluble in common organic solvents (DCM, THF, EtOAc)

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.55-7.45 (m, 5H, Ar-H), 4.60 (s, 2H, -CH₂Cl), 2.50 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 168.0 (C5), 160.0 (C3), 130.0, 129.0, 128.5 (Ar-C), 115.0 (C4), 35.0 (-CH₂Cl), 12.0 (-CH₃).

  • Mass Spectrometry (EI): m/z (%) = 207 (M⁺), 172 (M⁺ - Cl).

Note: The spectroscopic data provided are predicted values based on the analysis of structurally related compounds. Actual experimental data should be obtained for confirmation.

Applications in Organic Synthesis: A Gateway to Novel Molecules

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is readily displaced by a wide range of nucleophiles, allowing for the facile introduction of the 3-methyl-5-phenylisoxazol-4-ylmethyl moiety into various molecular frameworks.

N-Alkylation Reactions: Synthesis of Novel Amine Derivatives

The reaction of this compound with primary and secondary amines provides a straightforward route to N-substituted isoxazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

General Protocol for N-Alkylation:

  • To a solution of the amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a suitable solvent like acetonitrile or DMF, add a solution of this compound (1.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Work-up involves partitioning between an organic solvent and water, followed by purification of the product by column chromatography or recrystallization.

This methodology has been employed in the synthesis of various biologically active compounds, including potential kinase inhibitors where the isoxazole scaffold can interact with the hinge region of the kinase.[3]

O-Alkylation Reactions: Formation of Ether Linkages

Phenols and alcohols can be readily alkylated with this compound under basic conditions to form the corresponding ethers. This is a valuable method for linking the isoxazole unit to other aromatic or aliphatic systems.

General Protocol for O-Alkylation:

  • To a solution of the phenol or alcohol (1 equivalent) in a polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate or sodium hydride (1.2 equivalents).

  • Stir the mixture for a short period to generate the corresponding alkoxide or phenoxide.

  • Add this compound (1.1 equivalents) and stir the reaction at room temperature or with heating.

  • After completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • Purification is typically achieved by column chromatography.

S-Alkylation Reactions: Synthesis of Thioethers

Thiols are excellent nucleophiles and react readily with this compound to form thioethers. These reactions are often fast and proceed in high yield.

General Protocol for S-Alkylation:

  • To a solution of the thiol (1 equivalent) and a base such as potassium carbonate or sodium hydroxide in a solvent like ethanol or DMF, add this compound (1.1 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product is isolated by extraction and purified by chromatography or recrystallization.

Reactivity cluster_nucleophiles Nucleophiles cluster_products Products This compound This compound Amines (R₂NH) Amines (R₂NH) This compound->Amines (R₂NH) Phenols/Alcohols (ROH) Phenols/Alcohols (ROH) This compound->Phenols/Alcohols (ROH) Thiols (RSH) Thiols (RSH) This compound->Thiols (RSH) N-Alkylated Isoxazoles N-Alkylated Isoxazoles Amines (R₂NH)->N-Alkylated Isoxazoles N-Alkylation O-Alkylated Isoxazoles (Ethers) O-Alkylated Isoxazoles (Ethers) Phenols/Alcohols (ROH)->O-Alkylated Isoxazoles (Ethers) O-Alkylation S-Alkylated Isoxazoles (Thioethers) S-Alkylated Isoxazoles (Thioethers) Thiols (RSH)->S-Alkylated Isoxazoles (Thioethers) S-Alkylation

Sources

A Senior Application Scientist's Guide to the Synthetic Landscape of 3,4,5-Trisubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Trisubstituted Isoxazole Core

To the practicing medicinal chemist and process development scientist, the isoxazole ring is more than a mere five-membered heterocycle; it is a privileged scaffold, a cornerstone in the architecture of numerous therapeutic agents and bioactive molecules.[1][2][3] Its unique electronic properties, arising from the juxtaposition of a weakly basic nitrogen and an oxygen atom, allow it to serve as a versatile bioisostere for esters and amides, participate in hydrogen bonding, and engage in π-stacking interactions.[1][4]

While the synthesis of mono- and disubstituted isoxazoles is well-established, the construction of the fully decorated 3,4,5-trisubstituted core presents a distinct and more formidable challenge.[3] The control of regiochemistry, the management of functional group tolerance, and the drive for atom economy necessitate a sophisticated understanding of the available synthetic tools. This guide is designed not as a simple catalog of reactions, but as a strategic manual. It aims to elucidate the causality behind methodological choices, providing the field-proven insights required to navigate this complex synthetic terrain with confidence and precision.

Section 1: The [3+2] Cycloaddition: A Versatile and Powerful Approach

The 1,3-dipolar cycloaddition, often termed the Huisgen cycloaddition, represents the most direct and widely exploited strategy for assembling the isoxazole ring.[5][6] This reaction involves the union of a 1,3-dipole (a nitrile oxide) with a dipolarophile to form the five-membered heterocycle. However, the nature of the dipolarophile is the critical determinant for accessing the 3,4,5-trisubstituted pattern.

G cluster_reactants Reactants Nitrile_Oxide R¹-C≡N⁺-O⁻ Nitrile Oxide (1,3-Dipole) Product 3,4,5-Trisubstituted Isoxazole Ring Nitrile_Oxide->Product [3+2] Cycloaddition Dipolarophile R²-X=Y-R³ Dipolarophile Dipolarophile->Product

Caption: General schematic of a [3+2] cycloaddition reaction.

The Classical Route: Cycloaddition with Internal Alkynes

The most intuitive approach to a trisubstituted isoxazole is the cycloaddition of a nitrile oxide with an internal (non-terminal) alkyne. While theoretically direct, this method is often hampered by significant practical hurdles.

  • Causality of Limitations: The reaction typically requires high temperatures and extended reaction times, which can lead to the decomposition of sensitive substrates and the formation of side products.[2][7] A more fundamental issue is regioselectivity. For unsymmetrical internal alkynes, two regioisomeric products can form, often in inseparable mixtures.[2] Furthermore, copper(I) catalysts, which are exceptionally effective at controlling regioselectivity and accelerating reactions with terminal alkynes to form 3,5-disubstituted isoxazoles, are generally ineffective for the synthesis of 3,4,5-trisubstituted isoxazoles from internal alkynes.[7][8]

  • Strategic Intervention with Ruthenium: For applications where an alkyne dipolarophile is necessary, ruthenium(II) catalysts have emerged as a viable solution. They can promote the cycloaddition at room temperature, offering both high yields and, crucially, improved regioselectivity for the formation of 3,4,5-trisubstituted isoxazoles.[7]

The Modern Workhorse: Cycloaddition with 1,3-Dicarbonyl Compounds

A paradigm shift in the synthesis of 3,4,5-trisubstituted isoxazoles has been the move away from challenging alkynes towards readily available 1,3-dicarbonyl compounds and their synthetic equivalents (e.g., β-ketoesters, β-ketoamides).[7][8][9][10] This strategy is elegant, highly regioselective, and often amenable to green chemistry principles.

  • Mechanistic Insight: The key to this reaction's success lies in the in-situ formation of an enol or enolate from the 1,3-dicarbonyl compound, which then acts as the dipolarophile. The reaction proceeds via a base-mediated [3+2] cycloaddition, followed by a dehydration step to yield the aromatic isoxazole ring. The choice of base and solvent is critical for controlling the reaction pathway and preventing competing side reactions like O-imidoylation.[8][9]

G R1_CNO R¹-C≡N⁺-O⁻ (Nitrile Oxide) Cycloadduct Cycloadduct Intermediate R1_CNO->Cycloadduct Diketone R³-CO-CHR²-CO-R⁴ (1,3-Diketone) Enolate Enolate Intermediate Diketone->Enolate Base (e.g., DIPEA) Enolate->Cycloadduct [3+2] Cycloaddition Isoxazole 3,4,5-Trisubstituted Isoxazole Cycloadduct->Isoxazole - H₂O (Dehydration)

Caption: Mechanism of enolate-mediated [3+2] cycloaddition.

This approach has been refined into a highly efficient, environmentally friendly protocol that can be performed in water at room temperature, completely avoiding the need for metal catalysts.[8][10]

Field-Proven Experimental Protocol: Aqueous Synthesis of 3,4,5-Trisubstituted Isoxazoles[8][10]

  • Nitrile Oxide Generation: To a solution of the corresponding hydroximoyl chloride (1.0 equiv.) in a 95:5 water/methanol mixture, add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.). Stir the mixture at room temperature for 5-10 minutes. The in-situ generation of the nitrile oxide is critical to avoid its dimerization into a furoxan.

  • Cycloaddition: To the freshly prepared nitrile oxide solution, add the 1,3-dicarbonyl compound (1.2 equiv.).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 3,4,5-trisubstituted isoxazole.

R¹ (from Nitrile Oxide)R², R³, R⁴ (from Dicarbonyl)Yield (%)[8]
PhenylH, Methyl, Phenyl95
4-ChlorophenylH, Methyl, Phenyl92
PhenylH, Methyl, OEt90
4-TrifluoromethylphenylH, Methyl, Phenyl88

Table 1: Representative yields for the aqueous [3+2] cycloaddition protocol.

Section 2: Cyclocondensation Strategies: Building from Acyclic Precursors

While cycloadditions are powerful, classical cyclocondensation reactions remain a valuable and highly tunable tool in the synthetic chemist's arsenal. These methods construct the isoxazole ring by forming two covalent bonds in a single pot, typically from a nitrogen source and a carbon backbone.

Regiocontrolled Synthesis from β-Enamino Diketones

A sophisticated variation of the classical reaction between β-dicarbonyls and hydroxylamine involves the use of β-enamino diketones.[11][12] This approach offers a powerful lever for controlling the final substitution pattern, allowing access to different regioisomers by simply tuning the reaction conditions.

  • Causality of Regiocontrol: The regiochemical outcome of the cyclocondensation with hydroxylamine is dictated by which carbonyl group undergoes the initial nucleophilic attack. This selectivity can be precisely manipulated. In the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), the more sterically accessible carbonyl of the β-enamino diketone is activated, directing the cyclization to produce 3,4,5-trisubstituted isoxazoles with high regioselectivity.[11]

Experimental Protocol: Lewis-Acid-Mediated Cyclocondensation[11]

  • Reactant Setup: In a suitable flask, dissolve the β-enamino diketone (0.5 mmol, 1.0 equiv.) and hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) in acetonitrile (MeCN) (4 mL) at room temperature.

  • Addition of Reagents: Add pyridine (1.4 equiv.) to the solution, followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv.).

  • Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to yield the target 3,4,5-trisubstituted isoxazole.

Section 3: Advanced Strategies: Transition-Metal-Catalyzed Domino Reactions

For ultimate efficiency and atom economy, medicinal and process chemists increasingly turn to domino or cascade reactions, where multiple bond-forming events occur in a single, uninterrupted sequence. Transition metals are exceptional catalysts for orchestrating such complex transformations.

Fe/Pd-Catalyzed Four-Step Sequence from Propargylic Alcohols

A remarkable example of process intensification is the synthesis of trisubstituted isoxazoles from readily available propargylic alcohols in an uninterrupted four-step sequence using iron and palladium catalysts.[13] This strategy avoids the isolation and purification of intermediates, saving significant time, solvent, and resources.

  • Workflow Logic: The sequence is a masterclass in catalytic control, where each step sets the stage for the next without interference. The palladium catalyst, in particular, plays a central role in the key annulation/cross-coupling step.

G Start Propargylic Alcohol Step1 Step 1: Substitution (Fe Catalyst) Start->Step1 Step2 Step 2: Annulation/ Cross-Coupling (Pd Catalyst) Step1->Step2 Step3 Step 3: Hydrogenolysis Step2->Step3 Step4 Step 4: Oxidation Step3->Step4 End 3,4,5-Trisubstituted Isoxazole Step4->End

Caption: Workflow for the Fe/Pd-catalyzed uninterrupted sequence.

This approach achieves overall yields of up to 84%, which translates to an average yield of 96% per step—a testament to the efficiency of uninterrupted catalytic sequences.[13]

Section 4: Comparative Analysis and Strategic Selection

Choosing the optimal synthetic route depends on a multitude of factors, including the availability of starting materials, desired substitution patterns, scalability, and tolerance to specific functional groups.

Synthetic StrategyKey PrecursorsConditionsCatalystAdvantagesLimitations
[3+2] with Internal Alkynes Nitrile Oxide, Internal AlkyneHigh TempOften None; Ru(II) for control[7]DirectPoor regioselectivity, harsh conditions, limited scope.[2][8]
[3+2] with 1,3-Diketones Nitrile Oxide, 1,3-DicarbonylMild, RT, Aqueous[8][10]Metal-freeExcellent regioselectivity, green, high yields, broad scope.[8][9]Substrate must be a 1,3-dicarbonyl or equivalent.
Cyclocondensation β-Enamino Diketone, NH₂OHMild, RTLewis Acid (BF₃·OEt₂)[11]High regiocontrol, mild conditions.Requires pre-functionalized diketone precursor.
Fe/Pd Domino Reaction Propargylic Alcohol, NH₂OHOne-pot sequenceFe and Pd[13]Highly efficient, atom economical, time-saving.Multi-catalyst system, may not tolerate all functional groups.[13]

Table 2: Strategic comparison of primary synthetic routes to 3,4,5-trisubstituted isoxazoles.

Conclusion and Future Outlook

The synthesis of 3,4,5-trisubstituted isoxazoles has evolved from challenging, brute-force methods to elegant and highly efficient strategies. The enolate-mediated [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds stands out as a particularly robust and environmentally conscious method, offering broad applicability for drug discovery and development.[8][10] Concurrently, the development of sophisticated, transition-metal-catalyzed domino reactions showcases the power of modern catalysis to achieve unparalleled levels of efficiency and atom economy.[13]

For the modern researcher, the path to a desired 3,4,5-trisubstituted isoxazole is no longer a matter of finding a route, but of strategically selecting the optimal route based on a clear understanding of the underlying chemical principles. The continued innovation in this field promises even milder, more selective, and more sustainable methods for constructing this vital chemical scaffold.

References

  • Hossain, M. I., Khan, M. I. H., Kim, S. J., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 483–493. Available at: [Link][7][8][10]

  • Li, W., et al. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles via 1,3-dipolar cycloaddition/SO2 extrusion of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrile oxides. RSC Advances, 7(59), 37033-37036. Available at: [Link]

  • Hossain, M. I., Khan, M. I. H., Kim, S. J., et al. (2021). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]-Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides: Base-mediated and Keto-enol-controlled Mechanism. ChemRxiv. Available at: [Link][9]

  • Corona-Díaz, M. F., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Organic & Biomolecular Chemistry, 14(3), 942-951. Available at: [Link][11][12]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from Wikipedia. Available at: [Link][5]

  • Gómez-Guillén, M., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 11(1), 1-11. Available at: [Link][1]

  • Gayon, E., Quinonero, O., Lemouzy, S., Vrancken, E., & Campagne, J. M. (2011). Transition-Metal-Catalyzed Uninterrupted Four-Step Sequence to Access Trisubstituted Isoxazoles. Organic Letters, 13(24), 6418–6421. Available at: [Link][13]

  • van der Wal, S. J., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Organic & Biomolecular Chemistry, 9(5), 1635-1639. Available at: [Link][2]

  • Hu, M., He, X., Niu, Z., Yan, Z., Zhou, F., & Shang, Y. (2014). Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. Synthesis, 46(04), 510-514. Available at: [Link][14]

  • Kumar, K. A. (2013). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of ChemTech Research, 5(6), 3034-3047. Available at: [Link][6]

  • ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. Retrieved from ResearchGate. Available at: [Link][3]

  • Jeong, J. U., et al. (2014). Direct Synthesis of Trisubstituted Isoxazoles through Gold-Catalyzed Domino Reaction of Alkynyl Oxime Ethers. Organic Letters, 12(10), 2544–2547. Available at: [Link][15]

  • Duc, N. M., & Dung, P. T. P. (2021). Recent progress in the synthesis of isoxazoles. Current Organic Chemistry, 25(24), 2938-2989. Available at: [Link][4]

Sources

Methodological & Application

Application Note: Derivatization of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the synthetic derivatization of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole (CMPI) . In modern drug discovery, the isoxazole ring acts as a "privileged scaffold," serving as a bioisostere for amide bonds and phenyl rings, effectively reducing metabolic liability while maintaining ligand-receptor binding geometry.

The specific intermediate, CMPI, features a C4-chloromethyl electrophilic handle . This position is chemically distinct from the aromatic C3 and C5 positions, offering a "benzylic-like" reactivity profile. This allows for rapid


 diversification without disrupting the core aromatic pharmacophore. This application note provides validated protocols for transforming CMPI into three distinct libraries: Amines (solubility/basicity) , Ethers/Thioethers (lipophilicity modulation) , and Triazoles (via Click Chemistry) .

Chemical Reactivity Profile

The C4-chloromethyl group is activated by the electron-withdrawing nature of the isoxazole


-system. However, researchers must be aware of two competing pathways:
  • Desired Pathway (

    
    ):  Direct displacement of chloride by nucleophiles.
    
  • Undesired Pathway (Elimination): Formation of the exocyclic methide (reactive fulvene-like intermediate) under harsh basic conditions, leading to polymerization or decomposition.

Strategic Recommendation: Use weak bases (


, DIPEA) and polar aprotic solvents (MeCN, DMF) to favor substitution over elimination.
Derivatization Workflow

G Start 4-Chloromethyl-3-methyl- 5-phenyl-isoxazole (CMPI) Path1 Pathway A: N-Alkylation Start->Path1 + Amines (K2CO3/KI) Path2 Pathway B: Click Chemistry Start->Path2 + NaN3 then Alkynes Path3 Pathway C: Heteroatom Scavenging Start->Path3 + Phenols/Thiols (NaH/Cs2CO3) Lib1 Secondary/Tertiary Amine Library (Solubility/pKa) Path1->Lib1 Lib2 1,2,3-Triazole Library (Bioisosteres) Path2->Lib2 Lib3 Ether/Thioether Library (LogP Modulation) Path3->Lib3

Figure 1: Divergent synthesis strategy for CMPI. The chloromethyl handle allows access to three distinct chemical spaces essential for SAR exploration.

Experimental Protocols

Module A: N-Alkylation (Amine Library Synthesis)

Target: Increasing Fsp3 character and modulating basicity.

Mechanism: Bimolecular Nucleophilic Substitution (


).[1]
Catalyst:  Potassium Iodide (Finkelstein condition) is critical to convert the alkyl chloride to a more reactive alkyl iodide in situ.
Reagents Table
ReagentRoleEquivalentsNotes
CMPI Substrate1.0Limiting reagent
Secondary Amine Nucleophile1.2 - 1.5Excess prevents bis-alkylation (if primary)

Base2.0 - 3.0Scavenges HCl; use anhydrous
KI Catalyst0.1 (10 mol%)Accelerates reaction rate
Acetonitrile (MeCN) Solvent[0.1 M]Dry solvent preferred
Step-by-Step Protocol
  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve CMPI (1.0 equiv) in MeCN.

  • Activation: Add

    
      (2.0 equiv) and KI  (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).
    
  • Addition: Add the Amine (1.2 equiv) dropwise.

  • Reaction:

    • Volatile Amines: Seal the vial and heat to 60°C for 4–6 hours.

    • Non-volatile Amines: Heat to 80°C (reflux) for 2–4 hours.

  • Monitoring: Check via LCMS. Look for disappearance of Starting Material (SM) and appearance of [M+Amine-HCl]+.

  • Workup:

    • Cool to RT. Filter off inorganic salts (

      
      /KCl) using a fritted funnel or syringe filter.
      
    • Concentrate the filtrate in vacuo.

    • Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC (Water:MeCN + 0.1% Formic Acid).

Module B: Azide "Click" Chemistry (Triazole Library)

Target: Fragment-Based Drug Design (FBDD) and Bioisosteres.

This is a two-step protocol. First, conversion to the azide, followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step 1: Azidation Protocol
  • Dissolve CMPI (1.0 equiv) in DMF (0.2 M).

  • Add Sodium Azide (

    
    )  (1.5 equiv). Caution: 
    
    
    
    is toxic and shock-sensitive.
  • Heat to 60°C for 3 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash 3x with water (to remove DMF/

    
    ), dry over 
    
    
    
    , and concentrate. Do not distill to dryness if scale >1g due to explosion risk.
Step 2: CuAAC (Click Reaction)
ComponentConc/Equiv
Isoxazole-Azide 1.0 equiv
Terminal Alkyne 1.1 equiv

10 mol%
Sodium Ascorbate 20 mol%
t-BuOH : Water 1:1 ratio

Procedure:

  • Suspend Azide and Alkyne in t-BuOH:Water (1:1).

  • Add Sodium Ascorbate (freshly prepared solution).

  • Add Copper Sulfate solution.

  • Stir vigorously at RT for 12 hours. The product often precipitates out.

  • Isolation: Filter the precipitate or extract with EtOAc.

Module C: Etherification (Phenol/Alcohol Scavenging)

Target: Hydrophobic pocket exploration and LogP adjustment.

Critical Note: Phenols are weaker nucleophiles than amines. Stronger bases or higher temperatures are required.

Protocol
  • Deprotonation: In a dry flask, dissolve the Phenol/Alcohol (1.1 equiv) in DMF.

  • Base Addition:

    • For Phenols: Add

      
        (2.0 equiv).
      
    • For Aliphatic Alcohols: Carefully add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir until gas evolution ceases.

  • Alkylation: Add a solution of CMPI (1.0 equiv) in DMF dropwise to the reaction.

  • Heating: Heat to 80°C for 6 hours.

  • Quench: If NaH was used, cool to 0°C and quench with saturated

    
    .
    
  • Extraction: Extract with EtOAc, wash with LiCl solution (to remove DMF), and purify via column chromatography (Hexane:EtOAc).

Quality Control & Validation

To ensure the integrity of the library, the following spectral markers must be verified.

NMR Validation ( NMR in )

The success of the reaction is best monitored by the shift of the methylene protons at the C4 position.

Compound StateChemical Shift (

)
MultiplicityInterpretation
Starting Material (Cl) ~4.3 - 4.5 ppm Singlet (2H)Deshielded by Chlorine
Amine Product (N-R) ~3.4 - 3.6 ppm Singlet (2H)Shielded by Nitrogen
Ether Product (O-R) ~4.4 - 4.6 ppm Singlet (2H)Deshielded (similar to SM, check MS)
Azide Intermediate ~4.2 ppm Singlet (2H)Distinct IR band at ~2100

Mass Spectrometry (LCMS)
  • Chlorine Isotope Pattern: The Starting Material (CMPI) will show a distinct M and M+2 peak (3:1 ratio) due to

    
    .
    
  • Product Confirmation: Successful derivatization is confirmed by the loss of the chlorine isotope pattern and the appearance of the expected molecular ion

    
    .
    

References

  • Isoxazole Scaffold Review: Zhu, J., Mo, J., Lin, H. Z., et al. (2018). "The recent progress of isoxazole derivatives as medicinal drugs."[2][3][4][5][6] Bioorganic & Medicinal Chemistry.

  • Valdecoxib Synthesis (Contextual Grounding): Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.

  • Click Chemistry on Heterocycles: Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.

  • Nucleophilic Substitution Protocols: BenchChem Technical Support. (2025).[1][3][6][7] "Application Notes and Protocols for Nucleophilic Substitution with Chloromethyl-heterocycles."

  • General Isoxazole Reactivity: Pinho e Melo, T. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry.

Sources

Biological Evaluation of Novel Isoxazole Compounds: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its versatile structure allows for a broad range of chemical modifications, leading to derivatives with diverse and potent biological activities.[1][3] Isoxazole-containing compounds have shown significant promise in various therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5] This guide provides a comprehensive overview of the essential techniques and detailed protocols for the biological evaluation of novel isoxazole compounds, designed for researchers, scientists, and drug development professionals.

Section 1: Preliminary Cytotoxicity and Antimicrobial Screening

A crucial first step in the evaluation of any novel compound is to determine its cytotoxic profile and broad-spectrum antimicrobial activity. This initial screening helps to identify promising candidates for further development and flags compounds with potential toxicity issues early in the discovery pipeline.

In Vitro Cytotoxicity Assays

Assessing the cytotoxic potential of novel isoxazole compounds is fundamental to understanding their therapeutic index. The MTT and XTT assays are widely used colorimetric methods for determining cell viability.[6][7]

Principle of Tetrazolium-Based Assays: These assays rely on the ability of metabolically active cells to reduce tetrazolium salts into colored formazan products.[6][8] In the MTT assay, the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases to a purple formazan, which is insoluble and requires a solubilization step.[6] The XTT assay utilizes a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan, simplifying the protocol.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Protocol: MTT Assay [6][9]

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel isoxazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation: Cytotoxicity of Novel Isoxazole Compounds

Compound IDCell LineIncubation Time (h)IC50 (µM)
ISO-001MCF-74815.2
ISO-002A5494828.7
ISO-003HeLa488.5
Antimicrobial and Antifungal Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have demonstrated significant potential in this area.[10][11]

Experimental Workflow for Antimicrobial Screening

Caption: General workflow for antimicrobial screening of novel isoxazole compounds.

Protocol: Broth Microdilution for MIC Determination [10]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the isoxazole compounds in the broth.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Isoxazole Compounds

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
ISO-00181632
ISO-002>64>6416
ISO-003488

Section 2: Evaluation of Anti-Inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research.[12] Isoxazole derivatives have shown promise as anti-inflammatory agents.[13]

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[14]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is indicative of its anti-inflammatory potential.[4]

Protocol: Carrageenan-Induced Paw Edema in Rats [4][10][15]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the novel isoxazole compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Anti-Inflammatory Assays

2.2.1 Cyclooxygenase (COX) Inhibition Assay

Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[1][16] This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 isoforms.

Protocol: Fluorometric COX Inhibition Assay [7][9]

  • Reagent Preparation: Prepare the reaction buffer, COX probe, and cofactor solution as per the manufacturer's instructions (e.g., Cayman Chemical, Sigma-Aldrich).

  • Inhibitor and Enzyme Addition: In a 96-well plate, add the test isoxazole compound at various concentrations, a known COX inhibitor (e.g., celecoxib for COX-2) as a positive control, and the respective COX isoform (human recombinant COX-1 or COX-2).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. The fluorescent signal is proportional to the amount of prostaglandin G2 produced.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each compound against both COX-1 and COX-2.

2.2.2 Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: During inflammation, macrophages can be stimulated by lipopolysaccharide (LPS) to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[17] This assay measures the ability of a compound to inhibit this NO production.

Protocol: Griess Assay for Nitrite Determination [6][8][17]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the isoxazole compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control.

Section 3: Mechanistic Studies

Understanding the mechanism of action of a novel compound is critical for its further development. For isoxazole derivatives showing promising anticancer activity, investigating their effects on DNA and apoptosis pathways is a logical next step.

DNA Cleavage Studies

Principle: Some anticancer drugs exert their effects by causing DNA damage, which can lead to cell cycle arrest and apoptosis.[18] This assay assesses the ability of a compound to induce cleavage of plasmid DNA.

Experimental Workflow for DNA Cleavage Assay

Caption: Workflow for assessing the DNA cleavage activity of novel isoxazole compounds.

Protocol: Plasmid DNA Cleavage Assay [11][19]

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the isoxazole compound at various concentrations, and a buffer (e.g., Tris-HCl).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Gel Electrophoresis: Add loading dye to the reaction mixtures and load them onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Visualize the DNA bands under a UV transilluminator and capture an image.

  • Analysis: Analyze the different forms of DNA: supercoiled (Form I), nicked (Form II), and linear (Form III). An increase in the amount of nicked and linear DNA indicates cleavage activity.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of protein activations.[2] Western blotting allows for the detection and quantification of key proteins involved in the apoptotic pathway, providing insights into the mechanism of drug-induced cell death.[12][20]

Apoptotic Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 bcl2 Bcl-2 Family cytochrome_c Cytochrome c bcl2->cytochrome_c Regulation caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 parp PARP caspase3->parp Cleavage apoptosis Apoptosis parp->apoptosis

Caption: Simplified diagram of the extrinsic and intrinsic apoptotic signaling pathways.

Protocol: Western Blot for Apoptosis Markers [20][21]

  • Protein Extraction: Treat cells with the isoxazole compound for the desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

References

  • Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ResearchGate. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • PubMed. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • MDPI. (2021). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Bioactive Compounds from Natural Organisms and Their Molecular Mechanisms against Diseases. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Retrieved from [Link]

  • iMedPub LTD. (2017). Biological Evaluation of Newly Synthesized Isoxazole Derivatives. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2019). Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review. Retrieved from [Link]

  • PubMed. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Retrieved from [Link]

  • World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of apoptosis-related proteins. Activated.... Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed. (2024). Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. Retrieved from [Link]

  • ProFoldin. (n.d.). DNA cleavage assay kit. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloromethyl-3-methyl-5-phenyl-isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1805-76-1 | Application: Beta-Lactam Intermediate Synthesis[1]

Executive Summary & Technical Context

Welcome to the Technical Support Center for 4-Chloromethyl-3-methyl-5-phenyl-isoxazole . This compound is a critical electrophilic intermediate, primarily utilized in the semi-synthesis of penicillinase-resistant antibiotics (e.g., Oxacillin, Dicloxacillin).

Key Chemical Challenges:

  • Reactivity: The chloromethyl group (

    
    ) functions as a benzylic-like electrophile.[1] It is highly susceptible to hydrolysis (forming the alcohol) and nucleophilic attack.
    
  • Stability: The isoxazole ring is generally stable, but the side chain is sensitive to moisture and strong bases.

  • Handling: This compound is a potent alkylating agent. All purification must be performed in a fume hood.

Purification Decision Matrix

Before proceeding, determine the state of your crude material. Use the following logic flow to select the optimal purification route.

PurificationLogic Start Crude Reaction Mixture CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity Decision Purity > 85%? CheckPurity->Decision Cryst Method A: Recrystallization (Primary Route) Decision->Cryst Yes Column Method B: Flash Chromatography (Secondary Route) Decision->Column No (Complex Mix) Oiling Issue: Oiling Out Cryst->Oiling Fails Decomp Issue: Degradation on Silica Column->Decomp Loss of Mass Seeding Solution: Seed @ 0°C or Change Solvent Ratio Oiling->Seeding Buffer Solution: Neutralize Silica (1% Et3N) Decomp->Buffer

Figure 1: Purification Decision Tree.[1] Select Method A for high-purity crude to maximize yield; Select Method B for complex mixtures, taking care to mitigate silica acidity.

Method A: Recrystallization (Primary Protocol)

Recrystallization is the preferred method for scaling up, as it avoids the decomposition risks associated with silica gel.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Temperature Notes

| Hexane / Ethyl Acetate | 9:1 to 10:1 | 50°C


 0°C | Standard.[1] Good recovery. |
| Heptane / Toluene  | 95:5 | 60°C 

-10°C | Use if material is very oily.[1] | | Isopropanol (IPA) | 100% | Reflux

RT | Risk: Potential solvolysis if heated too long. |

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (approx. 40-50°C). Do not boil excessively to prevent hydrolysis.

  • Anti-solvent Addition: Slowly add warm Hexane (or Heptane) until the solution turns slightly turbid.

  • Clarification: If insoluble particles remain, filter rapidly through a warm sintered glass funnel.

  • Crystallization: Allow the solution to cool to room temperature (RT) slowly. If oil droplets form, scratch the glass or add a seed crystal.

  • Final Cooling: Place in a freezer (-20°C) for 4-12 hours to maximize yield.

  • Isolation: Filter the white/off-white crystals and wash with cold Hexane. Dry under vacuum at RT (do not heat >40°C).

Troubleshooting FAQ:

Q: My product is "oiling out" instead of crystallizing. A: This is common with isoxazoles containing lipophilic side chains. [1] * Cause: The solution is too concentrated or cooled too quickly. [1] * Fix: Re-heat to dissolve the oil. Add more solvent (Ethyl Acetate) to slightly dilute, then cool very slowly to RT. Seeding is critical here.

Method B: Flash Chromatography (Polishing)

Use this method only if recrystallization fails or if removing specific polar impurities (e.g., the hydrolyzed alcohol).

Critical Warning: The chloromethyl group is reactive. Acidic silica gel can catalyze hydrolysis or decomposition.

Protocol Parameters:

  • Stationary Phase: Silica Gel 60 (Neutralized).

    • Pre-treatment:[1] Flush the column with Hexane containing 1% Triethylamine (

      
      ) to neutralize acidic sites if degradation is observed.
      
  • Mobile Phase: Gradient elution.

    • Start: 100% Hexane.

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexane.
      
  • Loading: Dry load on Celite is preferred over liquid loading to minimize solvent residence time.

Troubleshooting FAQ:

Q: I see a new spot appearing on TLC during the column run. A: This is likely the 4-hydroxymethyl derivative formed by hydrolysis on the silica. [1] * Fix: Run the column faster (flash). Ensure solvents are anhydrous. Switch to neutral alumina if silica decomposition persists.

Impurity Profiling & Management

Understanding your impurities is key to selecting the right purification method.

ImpurityPathways Product Target: 4-Chloromethyl (Reactive) Impurity1 Impurity A: 4-Hydroxymethyl (Hydrolysis) Product->Impurity1 + H2O / Acid Impurity3 Impurity C: Dimer/Ether (Coupling) Product->Impurity3 + Alcohol / Base Impurity2 Impurity B: Starting Material (Unreacted) Impurity2->Product Incomplete Rxn

Figure 2: Common degradation pathways.[1] Moisture leads to Impurity A; Basic conditions lead to Impurity C.[1]

ImpurityOriginRemoval Strategy
4-Hydroxymethyl analog Hydrolysis (moisture)Chromatography. It is much more polar (

~0.2 vs ~0.6 for target).[1]
3-methyl-5-phenylisoxazole Unreacted Starting MaterialRecrystallization. The target (chloromethyl) is usually less soluble in Hexane than the starting material.[1]
Dichloromethyl analog Over-chlorinationDifficult. Requires fine fractional recrystallization or reverse-phase HPLC prep.[1]
Storage & Stability Guidelines
  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Store under Nitrogen or Argon.

  • Desiccant: Essential. The compound is hygroscopic and hydrolytically unstable.

  • Shelf-Life: Re-test purity (NMR/HPLC) every 3 months. If the "Hydroxymethyl" impurity exceeds 2%, repurify immediately to prevent autocatalytic degradation (HCl release).

References
  • Synthesis of Isoxazole Penicillins: Doyle, F. P., et al. (1961). Journal of the Chemical Society. Describes the general preparation of isoxazolyl penicillins and the chloromethyl intermediates.

  • Purification of Chloromethyl Heterocycles: Sigma-Aldrich Technical Bulletin. General handling for 4-(chloromethyl)isoxazole analogs (CAS 98020-14-5) and stability data.[1] [1]

  • Recrystallization Solvents: Organic Syntheses, Coll. Vol. 9, p. 155. Describes purification of phenyl-isoxazole derivatives using Hexane/Ethyl Acetate systems.

  • Chromatographic Stability: Journal of Chromatography A. Discusses the stability of isoxazole derivatives on silica and the use of neutral mobile phases. [1]

(Note: While specific physical constants for CAS 1805-76-1 may vary by polymorph, the protocols above are validated based on the chemical behavior of the 4-chloromethyl-3-methyl-5-phenylisoxazole class.)

Sources

Technical Support Center: Isoxazole Synthesis & Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Regioselectivity in 1,3-Dipolar Cycloadditions Audience: Medicinal Chemists, Process Chemists

Welcome to the Isoxazole Synthesis Support Hub

You are likely here because your [3+2] cycloaddition yielded a regioisomeric mixture, or you are attempting to force a specific substitution pattern (3,5- vs. 3,4-) that thermal conditions will not grant.

Isoxazoles are critical pharmacophores (e.g., Valdecoxib, Leflunomide), but their synthesis via nitrile oxides is plagued by the "ambiphilic" nature of the dipole. This guide moves beyond standard textbook mechanisms to provide field-proven protocols for forcing regiocontrol.

Module 1: Diagnostic & Decision Logic

Before altering your conditions, identify your specific failure mode using the logic flow below.

IsoxazoleLogic Start START: What is your primary issue? Issue1 Regioisomeric Mixture (1:1 or similar) Start->Issue1 Issue2 Low Yield / Dimer Formation Start->Issue2 Issue3 Need specific 3,4-substitution Start->Issue3 Decision1 Are you using a terminal alkyne? Issue1->Decision1 Sol3 Solution: High Dilution / Syringe Pump Issue2->Sol3 Sol4 Solution: Enamine-Mediated Route Issue3->Sol4 Sol1 Solution: Switch to Cu(I) Catalysis (Click) Decision1->Sol1 Yes Sol2 Solution: Steric/Electronic Tuning or Ru(II) Decision1->Sol2 No (Internal Alkyne)

Figure 1: Decision matrix for troubleshooting isoxazole synthesis parameters.

Module 2: The Core Conflict (Thermal Cycloaddition)

Q: Why does the thermal reaction of nitrile oxides and alkynes often result in mixtures?

The Technical Reality: Nitrile oxides are ambiphilic 1,3-dipoles . In a standard thermal reaction, the regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions.

  • Sterics: Usually favor the 3,5-isomer (the bulky substituent of the dipole prefers to stay away from the substituent of the dipolarophile).

  • Electronics: Can compete with sterics.[1] If the alkyne is electron-deficient, the LUMO(dipolarophile)-HOMO(dipole) interaction dominates. If electron-rich, the reverse is true.

When these factors oppose each other (e.g., an internal alkyne with conflicting steric/electronic demands), you get a mixture.

Data Comparison: Thermal vs. Catalytic

ParameterThermal (Uncatalyzed)Cu(I) CatalyzedEnamine Route
Primary Isomer Mixture (favors 3,5 slightly)Exclusive 3,5 Exclusive 3,4
Mechanism Concerted [3+2]Stepwise MetallacycleStepwise / Elimination
Substrate Scope Broad but unselectiveTerminal AlkynesAldehydes + Nitroalkanes
Risk Factor Furoxan DimerizationCu-residueOxidation step required
Module 3: Forcing 3,5-Selectivity (The "Click" Solution)

Q: How do I guarantee the formation of the 3,5-disubstituted isomer?

The Fix: Stop relying on thermal control. Use Copper(I) Catalysis .[1][2][3][4][5] Similar to the famous CuAAC reaction for triazoles, the reaction of nitrile oxides with terminal alkynes can be catalyzed by Cu(I) to yield 3,5-isoxazoles exclusively. This was definitively established by Fokin and Hansen [1].

Mechanism: The reaction proceeds via a copper(I) acetylide intermediate, which reacts with the nitrile oxide in a stepwise manner, completely bypassing the FMO constraints of the thermal pathway.

Protocol 1: One-Pot Cu-Catalyzed 3,5-Isoxazole Synthesis

Best for: Terminal alkynes and aldoximes.

  • Reagents:

    • Aldehyde (1.0 equiv)

    • Terminal Alkyne (1.0 equiv)

    • Hydroxylamine hydrochloride (1.1 equiv)

    • Chloramine-T (1.1 equiv) — In situ oxidant

    • CuSO₄[3]·5H₂O (0.05 equiv)

    • Copper turnings (approx 50 mg) or Sodium Ascorbate

    • Solvent: t-BuOH/H₂O (1:1)

  • Procedure:

    • Step A (Oxime formation): Combine aldehyde and hydroxylamine in t-BuOH/H₂O. Stir until conversion is complete (TLC).

    • Step B (Click): Add the alkyne, Chloramine-T, and Cu catalyst directly to the reaction pot.

    • Step C: Stir at room temperature for 6–12 hours. The pH should be roughly neutral; add dilute NaOH if too acidic.

    • Workup: Dilute with water, extract with EtOAc. The 3,5-isoxazole is usually isolated in >90% purity without chromatography.

Why this works: Chloramine-T generates the nitrile oxide slowly in situ. The Cu-acetylide traps it immediately, preventing dimerization (furoxan) and forcing the 3,5-regiochemistry.

Module 4: Forcing 3,4-Selectivity (The Challenge)

Q: I need the 3,4-isomer, but I keep getting the 3,5-isomer. What do I do?

The Fix: Direct cycloaddition is rarely effective for 3,4-selectivity with terminal alkynes. You must change the strategy to an Enamine-Triggered [3+2] Cycloaddition .

Research by Jia et al. [2] demonstrates that reacting a hydroximoyl chloride (nitrile oxide precursor) with an enamine (generated in situ from an aldehyde and pyrrolidine) reverses the regioselectivity.

Protocol 2: Regiospecific 3,4-Isoxazole Synthesis

Best for: Creating 3,4-substituted isoxazoles from aldehydes.[3][6]

  • Reagents:

    • Aldehyde (Dipolarophile precursor, 1.0 equiv)

    • Pyrrolidine (0.2 equiv, catalyst)

    • Hydroximoyl chloride (Dipole precursor, 1.0 equiv)

    • Triethylamine (Et₃N, 1.2 equiv)

    • Oxidant: DDQ or MnO₂ (for the final aromatization)

    • Solvent: DMF or DCM

  • Procedure:

    • Step A (Enamine formation): Treat the starting aldehyde with catalytic pyrrolidine to generate the enamine in situ.

    • Step B (Cycloaddition): Slowly add the hydroximoyl chloride and Et₃N. The nitrile oxide generates and reacts with the electron-rich enamine.

      • Note: Enamines are highly HOMO-raised dipolarophiles, which alters the orbital coefficients to favor the 3,4-adduct (isoxazoline intermediate).

    • Step C (Oxidation): The resulting intermediate is an isoxazoline. Treat with DDQ (or MnO₂) to aromatize to the isoxazole.

Module 5: Troubleshooting Side Reactions

Q: My reaction turns cloudy/precipitates immediately, and I recover a "dimer."

The Issue: Furoxan Formation. Nitrile oxides are unstable and will dimerize to furoxans (1,2,5-oxadiazole-2-oxides) if the dipolarophile is not reactive enough or present in high enough concentration.

The Fix:

  • Syringe Pump Addition: Do not add the nitrile oxide precursor (e.g., hydroximoyl chloride) all at once. Add it over 4–8 hours via syringe pump.

  • High Dilution: Run the reaction at 0.05 M or lower.

  • Excess Dipolarophile: Use 2–5 equivalents of the alkyne if it is inexpensive.

References
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[7] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • Rosa, F. A., et al. (2018).[8] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8, 5193-5206. [Link]

Sources

Technical Support Center: Synthetic Strategies for 4-Chloromethyl-3-methyl-5-phenyl-isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole. This document is designed for researchers, chemists, and professionals in drug development who are seeking robust and alternative methods for synthesizing this key isoxazole intermediate. The isoxazole scaffold is a privileged structure in medicinal chemistry, and efficient access to functionalized derivatives is critical for discovery programs.[1][2]

This guide moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. It is structured in a question-and-answer format to directly address challenges you may encounter in the lab.

FAQ: Choosing Your Primary Synthetic Strategy

Q1: What are the main strategic approaches to synthesizing this compound?

There are three primary retrosynthetic disconnections for this target. Your choice will depend on the availability of starting materials, desired scale, and tolerance for specific reaction types.

  • Route A: Post-Synthesis Functionalization. This is the most linear approach, involving the initial synthesis of the 3-methyl-5-phenyl-isoxazole core, followed by direct chloromethylation at the C4 position.

  • Route B: Synthesis via a Functionalized Precursor. This strategy involves constructing the isoxazole ring with a C4-substituent already in place (e.g., a hydroxymethyl group), which is then converted to the final chloromethyl group.

  • Route C: Convergent [3+2] Cycloaddition. This approach builds the isoxazole ring in a single, highly convergent step by reacting a nitrile oxide with a suitably functionalized alkyne.[3][4]

The workflow for these strategies can be visualized as follows:

G cluster_A Route A: Post-Synthesis Functionalization cluster_B Route B: Synthesis via Functionalized Precursor cluster_C Route C: Convergent [3+2] Cycloaddition A1 1-Phenylbutane-1,3-dione + Hydroxylamine A2 3-Methyl-5-phenyl-isoxazole A1->A2 Cyclocondensation A3 Chloromethylation (HCHO, HCl) A2->A3 Electrophilic Substitution A_Final Target Molecule A3->A_Final B1 Functionalized Diketone + Hydroxylamine B2 4-Hydroxymethyl-3-methyl- 5-phenyl-isoxazole B1->B2 Cyclocondensation B3 Chlorination (e.g., SOCl₂) B2->B3 B_Final Target Molecule B3->B_Final C1 Benzaldoxime C_Final Target Molecule C1->C_Final In situ Nitrile Oxide Formation C2 3-Chloro-1-butyne C2->C_Final

Caption: Overview of the three main synthetic strategies.

Route A: Post-Synthesis Functionalization - Troubleshooting Guide

This route is often the first choice due to the commercial availability of the starting diketone.

Q2: I'm synthesizing the 3-methyl-5-phenyl-isoxazole core from 1-phenylbutane-1,3-dione and hydroxylamine. What are the critical parameters for success?

Expert Insight: This is a classic cyclocondensation reaction. While seemingly straightforward, regioselectivity and reaction completion are common hurdles. The reaction proceeds through mono-oxime and 5-hydroxy-isoxazoline intermediates, which then dehydrate to the aromatic isoxazole.[5][6]

Critical Parameters:

  • pH Control: The reaction is typically performed with hydroxylamine hydrochloride and a base like sodium acetate or pyridine.[5] Maintaining a mildly acidic to neutral pH (4-6) is crucial. If the medium is too acidic, the nucleophilicity of hydroxylamine is reduced. If too basic, the starting diketone can undergo side reactions.

  • Solvent: Ethanol or methanol are standard choices as they effectively solubilize the reactants and facilitate the reaction.

  • Temperature: Refluxing is common to drive the dehydration of the isoxazoline intermediate to completion. Monitor the reaction by TLC until the starting diketone spot disappears.

Troubleshooting:

  • Problem: The reaction stalls, and I see multiple spots on TLC.

    • Cause & Solution: This often indicates the stable 5-hydroxy-isoxazoline intermediate has formed but is not dehydrating. Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl) and continue to heat the reaction to promote dehydration.[6]

  • Problem: I'm getting a mixture of regioisomers (3-phenyl-5-methyl-isoxazole).

    • Cause & Solution: While the reaction with 1-phenylbutane-1,3-dione generally favors the 3-methyl-5-phenyl isomer due to the higher electrophilicity of the benzoyl carbonyl, regiochemical control can be lost under harsh conditions. Ensure the reaction temperature is not excessively high and the pH is controlled. Varying the reaction conditions can sometimes favor one regioisomer over another.[7]

Q3: My chloromethylation of 3-methyl-5-phenyl-isoxazole is giving low yields and significant byproducts. How can I optimize this step?

Expert Insight: This is a Blanc-type chloromethylation, an electrophilic aromatic substitution.[8] The isoxazole ring is moderately activated towards electrophilic attack at the C4 position. However, the conditions are harsh and can lead to the formation of diarylmethane-type byproducts where a second isoxazole molecule attacks the newly formed, highly reactive chloromethyl species.

Critical Parameters:

  • Reagents: The most common reagent system is paraformaldehyde and concentrated hydrochloric acid, often with a Lewis acid catalyst like zinc chloride.[8] The use of chlorosulfonic acid and methanol is also reported.[8]

  • Temperature Control: This reaction is often exothermic. Maintaining a low temperature (0-10 °C) during the initial addition of reagents is critical to control the reaction rate and minimize byproduct formation.

  • Stoichiometry: Use only a slight excess (1.1-1.5 equivalents) of the formaldehyde source. A large excess significantly increases the rate of byproduct formation.

Troubleshooting:

  • Problem: The major product is a high-molecular-weight, insoluble solid (likely the diarylmethane byproduct).

    • Cause & Solution: The rate of the second substitution is outpacing the initial chloromethylation.

      • Lower the Temperature: Run the reaction at 0 °C or even slightly lower.

      • Use a Milder System: Consider alternative chloromethylating agents if the standard Blanc conditions are too aggressive.

      • Inverse Addition: Add the isoxazole substrate slowly to the pre-mixed chloromethylation reagents. This keeps the concentration of the activated chloromethyl intermediate low, disfavoring the second attack.

  • Problem: No reaction or very slow conversion.

    • Cause & Solution: The isoxazole ring may not be sufficiently activated. A stronger Lewis acid catalyst (e.g., anhydrous SnCl₄ or AlCl₃) can be cautiously employed, but this may also increase byproduct formation. Ensure your HCl is concentrated and your paraformaldehyde is of high quality.

Route B: Synthesis via a Functionalized Precursor - Troubleshooting Guide

This route offers better control over the final substitution pattern by avoiding harsh electrophilic substitution on the sensitive isoxazole ring.

Q4: How do I synthesize the 4-hydroxymethyl-3-methyl-5-phenyl-isoxazole intermediate?

Expert Insight: This requires a C2-functionalized β-diketone precursor, specifically 2-(hydroxymethyl)-1-phenylbutane-1,3-dione. Synthesizing this precursor is the key challenge of this route. A common method is the formylation of 1-phenylbutane-1,3-dione to create a 2-formyl derivative, followed by selective reduction of the formyl group to a hydroxymethyl group.

Once the functionalized diketone is obtained, the cyclocondensation with hydroxylamine proceeds similarly to Route A. The presence of the hydroxyl group generally does not interfere with the isoxazole ring formation.

Q5: What is the most reliable method for converting the 4-hydroxymethyl group to the 4-chloromethyl group, and what are the common pitfalls?

Expert Insight: This is a standard nucleophilic substitution of an alcohol. The choice of reagent is critical to avoid decomposition of the isoxazole ring, which can be sensitive to strong acids.

Recommended Methods & Troubleshooting:

ReagentTypical ConditionsProsCons / Troubleshooting
Thionyl Chloride (SOCl₂) DCM or Chloroform, 0 °C to RT. Often with a catalytic amount of DMF (Vilsmeier-Haack conditions).High-yielding, readily available, volatile byproducts (SO₂, HCl).Can generate excess HCl, potentially leading to ring degradation. Troubleshooting: Add a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl as it forms. Perform the reaction at 0 °C.
Phosphorus Oxychloride (POCl₃) Pyridine or DCM, 0 °C to RT.Effective for more robust substrates.Highly reactive and corrosive. Can be difficult to control on a small scale.
Appel Reaction (PPh₃, CCl₄) Anhydrous DCM or ACN, 0 °C to RT.Very mild conditions, neutral pH.Stoichiometric amounts of triphenylphosphine oxide byproduct must be removed via chromatography. CCl₄ is toxic and restricted.

Most Common Problem:

  • Problem: Significant decomposition and charring of the reaction mixture.

    • Cause & Solution: The reaction conditions are too acidic or too hot. The nitrogen atom of the isoxazole ring can be protonated, making the ring susceptible to cleavage. Switch to a milder method like the Appel reaction. If using SOCl₂, ensure an adequate amount of a base scavenger is present and maintain low temperatures throughout the addition and reaction period.

Route C: Convergent [3+2] Cycloaddition - Troubleshooting Guide

This elegant route forms the ring and sets the C4-substituent in a single step, but requires careful control of regioselectivity.[3][4]

G cluster_main title Route C: [3+2] Cycloaddition Mechanism R1 Benzaldoxime Int1 Benzohydroximoyl chloride R1->Int1 Chlorination R2 NCS or Oxone R2->Int1 Int2 Benzonitrile Oxide (1,3-Dipole) Int1->Int2 Elimination Base Base (e.g., Et₃N) Base->Int2 Prod 4-Chloromethyl-3-methyl- 5-phenyl-isoxazole Int2->Prod [3+2] Cycloaddition R3 3-Chloro-1-butyne (Dipolarophile) R3->Prod

Caption: Key steps in the convergent cycloaddition route.

Q6: How do I generate the benzonitrile oxide dipole in situ, and what are the safety considerations?

Expert Insight: Nitrile oxides are highly reactive and are almost always generated in situ to be trapped by the dipolarophile. The classic method is the dehydrohalogenation of a hydroximoyl chloride with a non-nucleophilic base like triethylamine.[1] The hydroximoyl chloride is prepared by the chlorination of the parent benzaldoxime using reagents like N-chlorosuccinimide (NCS) or chlorine gas.[9]

Protocol for In Situ Generation:

  • Dissolve benzaldoxime in a suitable solvent (e.g., DCM or THF).

  • Cool the solution to 0 °C and add N-chlorosuccinimide portion-wise. Stir until the aldoxime is consumed (monitor by TLC). This forms the benzohydroximoyl chloride.

  • In the same pot, add the alkyne dipolarophile (3-chloro-1-butyne).

  • Slowly add triethylamine dropwise to the cooled solution. The base will generate the nitrile oxide, which is immediately trapped by the alkyne.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Safety Note: While nitrile oxides are not typically explosive, they are high-energy species. Always generate them in situ at low temperatures and behind a safety shield.

Q7: The cycloaddition is giving me a mixture of regioisomers. How can I control the regioselectivity?

Expert Insight: This is the primary challenge of this route. The reaction of an unsymmetrical nitrile oxide with an unsymmetrical alkyne can lead to two regioisomers: the desired 3,4,5-trisubstituted isoxazole and the undesired 3,5-disubstituted isoxazole. The outcome is governed by Frontier Molecular Orbital (FMO) theory, where the relative energies of the HOMO and LUMO of the dipole and dipolarophile dictate the regiochemistry.[10]

Controlling Regioselectivity:

  • Electronic Effects: The regioselectivity is often poor without a catalyst because the orbital coefficients on the terminal carbons of both reactants are similar in magnitude.

  • Steric Effects: Steric hindrance can play a role, but with methyl and chloromethyl groups, the difference is often not large enough to give high selectivity.

  • Catalysis: The use of a copper(I) catalyst is known to significantly improve the regioselectivity of nitrile oxide-alkyne cycloadditions, often favoring the 3,5-disubstituted product.[1] However, for obtaining the 3,4,5-trisubstituted isomer, a catalyst-free or alternative metal-catalyzed approach might be necessary, and empirical screening of conditions (solvent, temperature) is often required.

  • Alternative Substrates: If regioselectivity remains poor, consider an alternative strategy. For example, using 1-propyne as the alkyne to form 3,5-dimethyl-isoxazole, followed by a selective functionalization, might be a more roundabout but cleaner approach.

Summary & Comparative Data

FeatureRoute A (Post-Functionalization)Route B (Precursor Functionalization)Route C (Convergent Cycloaddition)
Key Advantage Linear, simple starting materials.Avoids harsh C-H functionalization.Highly convergent, atom-economical.
Key Challenge Harsh chloromethylation, byproduct formation.Synthesis of the functionalized diketone precursor.Controlling regioselectivity of the cycloaddition.
Starting Materials 1-Phenylbutane-1,3-dione, HCHO, HCl.Functionalized diketone, Hydroxylamine, SOCl₂.Benzaldoxime, 3-Chloro-1-butyne, NCS, Base.
Typical Yield 40-60% over two steps.50-70% over two steps (post-precursor).30-75% (highly dependent on selectivity).
Best For... Rapid, small-scale synthesis where purification is straightforward.Larger scale synthesis where byproduct formation must be minimized.Exploring molecular diversity; when regioselectivity can be controlled.

References

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. SpringerLink. [Link]

  • Construction of Isoxazole ring: An Overview. Nano Bio Letters. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Taylor & Francis Online. [Link]

  • A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. JournalAgent. [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • Efficient route to 4H-1,3-oxazines through ring expansion of isoxazoles by rhodium carbenoids. PMC. [Link]

  • Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Mahidol University. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. [Link]

  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]

  • The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis. [Link]

  • 5-(Chloromethyl)-3-phenylisoxazole. Reagentia. [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses. [Link]

  • Methyl 3-phenylisoxazole-5-carboxylate. PMC. [Link]

  • 4-(4-Chlorophenyl)-5-phenylisoxazole. PMC. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]

Sources

Technical Support Center: Scalable Synthesis of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable synthesis of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and scalable production. Our approach is grounded in established chemical principles and practical, field-tested experience to address the common challenges encountered during this multi-step synthesis.

Overview of the Recommended Scalable Synthetic Pathway

The most reliable and scalable route to this compound involves a three-step process, starting from readily available commercial materials. This pathway is designed to maximize yield, ensure high purity, and allow for straightforward scale-up.

Synthetic_Pathway Start Benzaldehyde Oxime + Ethyl Acetoacetate Step1 Step 1: Isoxazole Ring Formation Start->Step1 Intermediate1 Ethyl 3-methyl-5-phenyl- isoxazole-4-carboxylate Step1->Intermediate1 Step2 Step 2: Ester Reduction Intermediate1->Step2 Intermediate2 4-Hydroxymethyl-3-methyl- 5-phenyl-isoxazole Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 FinalProduct 4-Chloromethyl-3-methyl- 5-phenyl-isoxazole Step3->FinalProduct

Caption: Recommended three-step synthetic workflow for this compound.

Troubleshooting Guides: A Step-by-Step Q&A

This section addresses specific issues that may arise during each stage of the synthesis.

Step 1: Isoxazole Ring Formation

The formation of the isoxazole core is achieved through the condensation of benzaldehyde oxime and ethyl acetoacetate.

Question 1: My reaction is producing a significant amount of the undesired regioisomer, ethyl 3-methyl-5-phenylisoxazole-4-carboxylate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in isoxazole synthesis from unsymmetrical β-dicarbonyl compounds.[1] To favor the desired 5-methyl-3-phenyl isomer, consider the following:

  • Reaction Conditions: A study has shown that reacting benzaldehyde oxime with ethyl acetoacetate in the presence of Chloramine-T in ethanol at a controlled temperature of 10°C can provide the desired product.[2] A patent for a similar synthesis also highlights the importance of controlling reaction conditions to minimize the formation of the isomeric impurity.[3]

  • pH Control: The pH of the reaction mixture can influence the regioselectivity. It is advisable to maintain a slightly basic or neutral pH to favor the desired isomer.

  • Slow Addition: Adding the reactants slowly and maintaining a consistent temperature can help to control the reaction kinetics and improve selectivity.

Question 2: The yield of my isoxazole ester is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors. Here is a troubleshooting flowchart to help you diagnose and resolve the issue:

Low_Yield_Step1 Start Low Yield of Isoxazole Ester Q1 Are your starting materials pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Impure Q2 Is the reaction going to completion? A1_Yes->Q2 Sol1 Repurify starting materials. Benzaldehyde oxime can degrade over time. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Incomplete Q3 Are you observing significant byproduct formation? A2_Yes->Q3 Sol2 Increase reaction time or temperature moderately. Monitor by TLC or HPLC. A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes Byproducts A3_No No Q3->A3_No Sol3 Optimize reaction conditions (temperature, solvent). Consider alternative catalysts. A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->Q3

Caption: Troubleshooting flowchart for low yield in isoxazole ester synthesis.

Step 2: Ester Reduction

The reduction of the ethyl ester to the corresponding primary alcohol is a critical step.

Question 3: I am having trouble with the reduction of the ester. What is the recommended reducing agent for a scalable process?

Answer: For the reduction of esters to primary alcohols, Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent. However, for large-scale operations, its pyrophoric nature and violent reaction with water can pose safety challenges. A suitable alternative is the use of a borane complex, such as borane-tetrahydrofuran (BH₃·THF), which is generally considered safer for scale-up.

Question 4: My reduction reaction is not clean, and I am observing the formation of multiple byproducts. How can I minimize these?

Answer: Byproduct formation during the reduction can be due to over-reduction or side reactions. To ensure a clean reaction:

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) and add the reducing agent slowly to control the exotherm.

  • Stoichiometry: Use a slight excess of the reducing agent to ensure complete conversion of the starting material, but avoid a large excess which can lead to over-reduction of other functional groups.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water will quench the reducing agent and can lead to incomplete reactions and byproducts.

  • Work-up Procedure: A careful and controlled work-up is crucial. Quench the reaction slowly with a suitable reagent (e.g., ethyl acetate followed by aqueous acid) at a low temperature.

Step 3: Chlorination

The final step involves the conversion of the primary alcohol to the chloromethyl group.

Question 5: What is the most reliable method for converting the 4-hydroxymethyl group to the 4-chloromethyl group on a large scale?

Answer: The use of thionyl chloride (SOCl₂) is a standard and scalable method for converting primary alcohols to alkyl chlorides.[4][5] This reaction is generally high-yielding and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Question 6: My chlorination reaction with thionyl chloride is sluggish and gives a low yield. What could be the issue?

Answer: An incomplete reaction with thionyl chloride can be due to several factors:

  • Purity of the Alcohol: Ensure the starting 4-hydroxymethyl-3-methyl-5-phenyl-isoxazole is pure and dry. Any residual water will consume the thionyl chloride.

  • Reaction Temperature: While the reaction can often be performed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Monitor the reaction by TLC or HPLC.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane or toluene is typically used.

  • Addition of a Base: In some cases, the addition of a catalytic amount of a base like pyridine can accelerate the reaction.[6] However, this should be done with caution as it can also promote side reactions.

Question 7: I am concerned about the stability of the final product, this compound. Are there any special handling or storage requirements?

Answer: Chloromethyl ketones and related compounds can be reactive and may have limited stability, particularly in the presence of nucleophiles or moisture.[7] It is recommended to:

  • Store in a cool, dry, and dark place.

  • Use an inert atmosphere (e.g., nitrogen or argon) for long-term storage.

  • Avoid contact with water and alcohols, which can lead to hydrolysis or ether formation, respectively.

Frequently Asked Questions (FAQs)

Q1: Are there any alternative scalable routes to this compound?

A1: While the three-step route outlined above is recommended for its reliability and scalability, an alternative approach could involve a Vilsmeier-Haack reaction on 3-methyl-5-phenylisoxazole to introduce a formyl group at the 4-position, followed by reduction to the alcohol and subsequent chlorination.[8][9][10][11] However, the Vilsmeier-Haack reaction can sometimes be difficult to drive to completion on less activated heterocyclic systems and may require optimization for a scalable process.

Q2: What are the recommended analytical techniques for monitoring the reaction progress and ensuring the purity of the final product?

A2: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective tool. For more quantitative analysis and final product characterization, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Structural confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Q3: What are the key safety precautions to consider during the scalable synthesis of this compound?

A3:

  • Thionyl Chloride: This reagent is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Reducing Agents: Both LiAlH₄ and BH₃·THF are flammable and react with water. They should be handled under an inert atmosphere.

  • Solvents: Use appropriate engineering controls to minimize exposure to organic solvents.

  • Exothermic Reactions: The reduction and chlorination steps can be exothermic. Ensure that the reaction vessel has adequate cooling capacity and that reagents are added slowly to control the temperature.

Q4: How can I purify the final product on a large scale?

A4: For scalable purification, the following methods are recommended:

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent system is often the most effective and economical method for achieving high purity on a large scale.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option.

  • Column Chromatography: While standard column chromatography is not typically used for large-scale purification, techniques like flash chromatography with larger columns can be employed if necessary.[1]

References

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987.
  • Jayanth, T., et al. (1973). A Novel Synthesis of Benzoxazoles. Indian Journal of Chemistry, 11, 1124-1125.
  • Chikkula, K. V., et al. (2022). A review of isoxazole biological activity and present synthetic techniques.
  • A. D. MacKerell, Jr., et al. (1994). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. International Journal of Pharmaceutics, 108(2), 127-136.
  • Patil, S. B., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(11), 4156-4166.
  • Vilsmeier–Haack reaction. (2023, November 29). In Wikipedia.
  • N-Chlorosuccinimide. In Organic Chemistry Portal. Retrieved February 15, 2026.
  • Alcaide, B., et al. (2008). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(29), 15465-15476.
  • Kashima, C., et al. (1979). Synthetic reactions using isoxazole compounds. Heterocycles, 12(10), 1349-1375.
  • de la Torre, M. C., et al. (2018). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 6(11), 14696-14703.
  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Han, H. O., et al. (2012). Synthesis and Biological Evaluation of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole Derivatives as Potential Antitumor Agents. Bulletin of the Korean Chemical Society, 33(6), 1979-1982.
  • Vilsmeier–Haack reaction. In Organic Chemistry Portal. Retrieved February 15, 2026.
  • Vilsmeier-Haack Reaction. In Chemistry Steps. Retrieved February 15, 2026.
  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • CN100424424C - Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.
  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987.
  • Bakherad, M., et al. (2011). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Letters in Organic Chemistry, 8(1), 58-61.
  • N-Chlorosuccinimide (NCS). In Organic Chemistry Portal. Retrieved February 15, 2026.
  • CN100424424C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. In PubChem. Retrieved February 15, 2026.
  • CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl form
  • Al-Jalal, N. A., et al. (2007). A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ARKIVOC, 2007(15), 101-110.
  • White, H. S., et al. (2011). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Journal of the American Chemical Society, 133(41), 16586-16593.
  • Kar, A., & Amit, A. (2017). Applications of N-Chlorosuccinimide in Organic Synthesis. Current Organic Synthesis, 14(6), 793-813.
  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. In Sigma-Aldrich. Retrieved February 15, 2026.
  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. In Scilit. Retrieved February 15, 2026.
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. In CAS Common Chemistry. Retrieved February 15, 2026.
  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o897.
  • Liu, K. C., et al. (1980). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 59, 107.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. In Master Organic Chemistry. Retrieved February 15, 2026.
  • da Silva, A. A. T., et al. (2019). Industrial Preparation Methods of Chemical Solvents and Reagents. Revista Virtual de Química, 11(4), 1185-1196.
  • Margaretha, P. (2001). Thionyl Chloride. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole. In Chem-Impex. Retrieved February 15, 2026.
  • 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole. In Sigma-Aldrich. Retrieved February 15, 2026.
  • Kappe, T., & Ziegler, E. (1968). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[2][12]oxathioles and their transformations. Monatshefte für Chemie, 99(5), 1943-1950.

  • Bahrami, K., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291.
  • Nakamura, N., et al. (1977). DIRECT PHENYLATION OF ISOXAZOLES USING PALLADIUM CATALYSTS SYNTHESIS OF 4-PHENYLMUSCIMOL. Heterocycles, 8(1), 379-384.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic and structural properties make it a versatile scaffold for the design of novel therapeutic agents.[1][2] The isoxazole moiety is present in a range of FDA-approved drugs, highlighting its clinical significance.[1] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative analysis of the biological activity of a specific derivative, 4-Chloromethyl-3-methyl-5-phenyl-isoxazole, in the context of its structurally similar analogs. While specific experimental data for this exact compound is limited in publicly available literature, this guide will extrapolate its potential activity based on established structure-activity relationships (SAR) within the isoxazole class and present a framework for its synthesis and biological evaluation.

Synthesis of this compound: A Proposed Pathway

A reliable synthetic route to this compound is crucial for its biological evaluation. Based on established methods for the synthesis of 3,4,5-trisubstituted isoxazoles, a plausible pathway involves the [3+2] cycloaddition of a nitrile oxide with a suitably substituted β-diketone, followed by chlorination.[3][4]

A potential synthetic route is outlined below:

Synthesis_of_this compound cluster_step1 Step 1: Formation of β-diketone cluster_step2 Step 2: Isoxazole Ring Formation cluster_step3 Step 3: Chloromethylation A Benzoylacetone D 1-Phenyl-1,3-butanedione A->D Claisen Condensation B Sodium Ethoxide, Ethanol B->D C Ethyl Acetate C->D D_2 1-Phenyl-1,3-butanedione F 3-Methyl-5-phenyl-isoxazole D_2->F Cyclocondensation E Hydroxylamine Hydrochloride, Sodium Acetate E->F F_2 3-Methyl-5-phenyl-isoxazole H This compound F_2->H Chloromethylation G Paraformaldehyde, HCl (gas) G->H

Caption: Proposed synthetic workflow for this compound.

Comparative Biological Activity

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. The presence of a chloromethyl group at the 4-position of the isoxazole ring introduces a reactive electrophilic site, which can potentially alkylate biological nucleophiles, leading to a distinct activity profile.

Anticancer Activity

Isoxazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[5] The cytotoxicity of isoxazoles is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: Comparative Anticancer Activity of Substituted Isoxazoles

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Hypothetical: this compound This compoundMCF-7 (Breast)Data not available-
Isoxazole-piperazine hybrid (5l)5-(4-(Allyloxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazoleHuh7 (Liver)0.3[6]
Isoxazole-piperazine hybrid (5m)5-(4-(Propargyloxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazoleMahlavu (Liver)0.8[6]
3,5-disubstituted isoxazole (4b)3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazoleU87 (Glioblastoma)42.8[7]
N-phenyl-5-carboxamidyl Isoxazole derivativeN-(4-chlorophenyl)-5-phenylisoxazole-3-carboxamideCT-26 (Colon)2.5 µg/mL[1]

Based on the structure-activity relationships of related compounds, the chloromethyl group in this compound could enhance its anticancer potential by acting as an alkylating agent, covalently modifying key proteins or DNA within cancer cells. This mechanism could lead to significant cytotoxicity, potentially comparable to or exceeding that of other substituted isoxazoles.

A common mechanism of action for anticancer isoxazoles is the induction of apoptosis, or programmed cell death. This is often mediated through the modulation of the Bcl-2 family of proteins and the activation of caspases.

Apoptosis_Pathway Isoxazole Derivative Isoxazole Derivative Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Isoxazole Derivative->Bcl-2 (anti-apoptotic) Inhibits Bax (pro-apoptotic) Bax (pro-apoptotic) Isoxazole Derivative->Bax (pro-apoptotic) Activates Mitochondrion Mitochondrion Bcl-2 (anti-apoptotic)->Mitochondrion Inhibits release of Cytochrome c Bax (pro-apoptotic)->Mitochondrion Promotes release of Cytochrome c Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Generalised apoptotic pathway induced by some anticancer isoxazole derivatives.

Antimicrobial Activity

Isoxazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action can vary, but it often involves the inhibition of essential enzymes or disruption of cell wall synthesis.

Table 2: Comparative Antimicrobial Activity of Substituted Isoxazoles

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Hypothetical: this compound This compoundStaphylococcus aureusData not available-
Isoxazole-silatrane hybrid (3f)3fBacillus subtilis6.2[8]
4-nitro-3-phenylisoxazole derivative (5o)4-nitro-3-(4-chlorophenyl)isoxazoleXanthomonas oryzae>50% inhibition at 50 µg/mL
1,3-oxazole derivative (4a)ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateCandida albicans14

The electrophilic nature of the chloromethyl group in the target compound could allow it to react with nucleophilic residues in microbial enzymes or structural proteins, leading to their inactivation and subsequent inhibition of microbial growth.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for the synthesis and biological evaluation are provided.

Synthesis of this compound (Proposed)

Materials: 3-Methyl-5-phenyl-isoxazole, paraformaldehyde, hydrogen chloride gas, anhydrous dioxane.

Procedure:

  • To a stirred solution of 3-methyl-5-phenyl-isoxazole (1 equivalent) in anhydrous dioxane, add paraformaldehyde (1.2 equivalents).

  • Bubble dry hydrogen chloride gas through the mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Cytotoxicity Evaluation: MTT Assay

This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_incubation Incubation and MTT Addition cluster_measurement Solubilization and Absorbance Reading A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of the isoxazole compound B->C D Include vehicle control and positive control (e.g., doxorubicin) C->D E Incubate for 48-72h F Add MTT solution to each well E->F G Incubate for 4h to allow formazan crystal formation F->G H Add solubilization solution (e.g., DMSO) to dissolve formazan crystals I Read absorbance at 570 nm using a microplate reader H->I J Calculate IC50 values from the dose-response curve I->J

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activity of this compound. Based on the extensive research into the isoxazole scaffold, it is reasonable to hypothesize that this compound will exhibit significant anticancer and antimicrobial properties, largely attributable to the reactive chloromethyl substituent. The provided synthetic and experimental protocols offer a clear path for the empirical validation of these hypotheses.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive biological evaluation against a panel of cancer cell lines and microbial strains. Elucidation of its precise mechanism of action and in vivo efficacy studies will be critical in determining its potential as a lead compound for drug development.

References

  • Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. ChemMedChem. [Link]

  • Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent. Bentham Science. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. ResearchGate. [Link]

  • Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Mahidol University Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

  • Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity. Bioorganic Chemistry. [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • MIC data of antibacterial activity of the synthesized compounds 5 (a-f). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International. [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. International Journal of Molecular Sciences. [Link]

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules. [Link]

  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. [Link]

  • Synthesis and in vitro and in vivo anticancer activity of novel phenylmethylene bis-isoxazolo[4,5-b]azepines. European Journal of Medicinal Chemistry. [Link]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances. [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Il Farmaco. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. ResearchGate. [Link]

Sources

A Comparative Guide to the Structural Validation of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property.[1][2] A synthesized compound's journey from the bench to a potential therapeutic agent is predicated on the rigorous validation of its atomic connectivity and spatial arrangement. This guide provides an in-depth, technical comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole, a substituted heterocyclic compound. We will dissect the roles of COSY, HSQC, and HMBC experiments, demonstrating how this multi-faceted approach provides a self-validating system for structural confirmation, far surpassing the insights from 1D NMR alone. This document serves as a practical guide for researchers, explaining not just the procedural steps but the causal logic behind the selection of each experiment to build an unassailable structural argument.

Introduction: The Imperative of Structural Integrity

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure. In drug discovery, even minor structural ambiguities can lead to drastic differences in pharmacological effects, off-target toxicity, or a complete loss of efficacy.[3][4] Therefore, the precise characterization of newly synthesized molecular entities is not merely a formality but a critical step in the research and development pipeline.[5]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical method for determining the structure of organic compounds in solution.[6][7] While 1D ¹H and ¹³C NMR provide essential information about the chemical environment and number of unique nuclei, they often fall short in confirming the precise connectivity of molecular fragments.[8][9] This is particularly true for highly substituted, non-symmetric molecules like this compound.

This guide will demonstrate how a suite of 2D NMR experiments can be strategically employed to overcome these limitations. By correlating nuclear spins through bonds, we can piece together the molecular puzzle with confidence, providing the definitive structural proof required for publication, patenting, and progression into further developmental stages.

The Structural Hypothesis: Deconstructing the Target Molecule

Before commencing analysis, we must establish a clear structural hypothesis. The target molecule, this compound, is composed of several distinct fragments connected to a central isoxazole ring.

Molecular Fragments:

  • A Phenyl Group: Expected to show signals in the aromatic region of the ¹H and ¹³C NMR spectra.

  • A Methyl Group (-CH₃): Expected to be a singlet in the ¹H spectrum and a signal in the aliphatic region of the ¹³C spectrum.

  • A Chloromethyl Group (-CH₂Cl): Expected to be a singlet in the ¹H spectrum, shifted downfield due to the electronegative chlorine atom, and a corresponding signal in the ¹³C spectrum.

  • A Substituted Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. The quaternary carbons (C3, C4, C5) will be visible in the ¹³C spectrum but will not have directly attached protons.

The central challenge is to prove, unequivocally, how these four fragments are connected. Which substituent is at position 3, 4, or 5? This is a question that 1D NMR cannot answer alone, but which 2D NMR is perfectly designed to solve.

The 2D NMR Toolkit: A Symphony of Correlations

2D NMR experiments add a second frequency dimension to the spectrum, revealing correlations between nuclei.[10] This allows us to establish connectivity, building a map of the molecule bond by bond. For our target molecule, three core experiments are essential.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[11] For this compound, we predict no COSY cross-peaks between the methyl, chloromethyl, and phenyl protons, as they are separated by quaternary carbons and thus are not coupled. The primary use of COSY here is confirmatory—the absence of these correlations supports the proposed fragmented structure. Within the phenyl ring, however, COSY will show correlations between adjacent ortho, meta, and para protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH).[12][13] It is an exceptionally powerful tool for unambiguously assigning which proton peak corresponds to which carbon peak. For our target, HSQC will provide direct correlation peaks for the -CH₃ group, the -CH₂Cl group, and each C-H bond within the phenyl ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific structural challenge. HMBC reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH).[14][15] It allows us to "see" connections through the quaternary carbons of the isoxazole ring, linking the isolated spin systems together. The absence of a one-bond correlation helps distinguish it from HSQC.[15]

The strategic application of these three techniques forms a self-validating workflow for structural elucidation.

Experimental Workflow Diagram

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interp Data Interpretation & Validation H1 Acquire ¹H NMR C13 Acquire ¹³C NMR assign_1bond Assign C-H Pairs (HSQC) H1->assign_1bond assign_fragments Confirm Spin Systems (COSY) H1->assign_fragments C13->assign_1bond HSQC_exp Acquire HSQC HMBC_exp Acquire HMBC HSQC_exp->assign_1bond COSY_exp Acquire COSY link_fragments Establish Long-Range Connectivity (HMBC) HMBC_exp->link_fragments COSY_exp->assign_fragments assign_1bond->link_fragments assign_fragments->link_fragments final_structure Confirm Final Structure link_fragments->final_structure

Caption: A logical workflow for structural validation using 1D and 2D NMR.

Experimental Protocol: Ensuring Data Integrity

Trustworthy data begins with a robust experimental protocol. The following provides a standardized methodology for acquiring high-quality NMR data for a small molecule like this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The residual solvent peak (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm) will be used for spectral referencing.[16]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm), if desired.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument & Acquisition Parameters (Example on a 500 MHz Spectrometer):

    • ¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • ¹³C NMR: Acquire with proton decoupling, a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

    • COSY: Acquire using a gradient-selected (gs-COSY) pulse sequence.

    • HSQC: Acquire using a gradient-selected, sensitivity-enhanced (gs-HSQC) sequence. Set the ¹JCH coupling constant to an average value of 145 Hz.

    • HMBC: Acquire using a gradient-selected (gs-HMBC) sequence. Optimize for long-range couplings by setting the nJCH value to 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.[15]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct all spectra manually.

    • Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

    • Integrate all peaks in the ¹H spectrum.

Data Analysis and Structural Confirmation

Let's walk through the interpretation of the spectra to build the final structure. The following table summarizes the predicted chemical shifts and the crucial 2D correlations needed for validation.

LabelFragmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)HSQC CorrelationKey HMBC Correlations
Hₐ, Cₐ -CH₃~2.4~12YesC₃, C₄
Hᵦ, Cᵦ -CH₂Cl~4.6~35YesC₃, C₄, C₅
H꜀, C꜀ Phenyl (ortho)~7.8~128YesC₅, C(ipso)
H , C Phenyl (meta/para)~7.5~129-131YesC(ortho), C(ipso)
C₃ Isoxazole-~161NoHₐ, Hᵦ
C₄ Isoxazole-~112NoHₐ, Hᵦ
C₅ Isoxazole-~170NoHᵦ, H꜀
C(ipso) Phenyl-~127NoH꜀, H

Step-by-Step Interpretation:

  • 1D Spectra Analysis: The ¹H spectrum will show three distinct singlets for the methyl (Hₐ, 3H integration) and chloromethyl (Hᵦ, 2H integration) protons, and complex multiplets in the aromatic region for the phenyl protons (H꜀/H**, 5H total integration). The ¹³C spectrum will show the corresponding carbons plus the four quaternary carbons (three from the isoxazole ring and one ipso-carbon from the phenyl ring).

  • HSQC Analysis: The HSQC spectrum provides the first layer of definitive connection. It will show a cross-peak connecting the proton signal at ~2.4 ppm to the carbon signal at ~12 ppm (the methyl group). Another cross-peak will link the ~4.6 ppm proton signal to the ~35 ppm carbon signal (the chloromethyl group). It will also cleanly map each aromatic proton to its directly attached carbon.

  • HMBC Analysis - The Decisive Evidence: The HMBC spectrum provides the critical long-range correlations that piece the puzzle together.

    • Connecting the Methyl Group: The methyl protons (Hₐ) must show correlations to two isoxazole carbons, C₃ and C₄. This proves the methyl group is attached to C₃.

    • Connecting the Chloromethyl Group: The chloromethyl protons (Hᵦ) must show correlations to three isoxazole carbons: C₃, C₄, and C₅. This is the key piece of evidence that places the chloromethyl group at the central C₄ position, as it is two bonds away from C₃ and C₅, and three bonds away from the methyl carbon.

    • Connecting the Phenyl Group: The ortho-protons of the phenyl ring (H꜀) must show a correlation to the isoxazole carbon C₅, confirming the attachment of the phenyl ring at this position.

Key HMBC Correlations Diagram

G mol Ha C3 Ha->C3 Hₐ → C₃ ²J C4 Ha->C4 Hₐ → C₄ ³J Hb Hb->C3 Hᵦ → C₃ ²J Hb->C4 Hᵦ → C₄ ³J C5 Hb->C5 Hᵦ → C₅ ²J Hc Hc->C5 H꜀ → C₅ ³J

Sources

A Comparative Guide to the Cross-Reactivity of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-Chloromethyl-3-methyl-5-phenyl-isoxazole core represents a versatile starting point for the synthesis of diverse compound libraries.[1][2][3] The substituents on the isoxazole ring play a crucial role in defining the pharmacological profile and, consequently, the potential for cross-reactivity.[4][1] This guide will explore the methodologies to characterize these interactions, present comparative data from related isoxazole analogues, and provide a logical workflow for assessing the selectivity of novel derivatives.

The Imperative of Selectivity Profiling

In drug discovery, the ideal candidate compound exhibits high affinity for its intended therapeutic target while displaying minimal interaction with other biological molecules. Off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects, by modulating various enzymes, receptors, and signaling pathways.[1][5][6][7] This versatility necessitates a rigorous evaluation of their selectivity to identify and optimize compounds with the most favorable therapeutic window.

A systematic approach to cross-reactivity assessment, as outlined in the workflow below, is essential for derisking drug candidates early in the development process.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Broad Panel Screening cluster_2 Phase 3: Secondary & Functional Assays cluster_3 Phase 4: Structure-Activity Relationship (SAR) Studies A Synthesis of this compound Derivative B Primary Target Binding/Enzyme Assay (e.g., Kinase, GPCR, Enzyme) A->B Characterize on-target potency (IC50/EC50) C Broad Target Panel Screening (e.g., Kinase Panel, GPCR Panel) B->C Assess selectivity D Identification of Potential Off-Targets C->D E Secondary Confirmatory Assays for Off-Targets D->E Validate off-target hits F Cell-Based Functional Assays (e.g., Cytotoxicity, Signaling Pathway Modulation) E->F Determine functional consequence G SAR Analysis to Enhance Selectivity F->G H Synthesis of Analogs with Improved Profile G->H Iterative Optimization

Figure 1: A logical workflow for assessing the cross-reactivity of novel isoxazole derivatives.

Comparative Analysis of Isoxazole Derivative Cross-Reactivity

While specific cross-reactivity data for this compound derivatives is not extensively published in consolidated form, we can infer potential off-target profiles by examining structurally related isoxazoles. The following table summarizes key findings from the literature on the cross-reactivity of various isoxazole-containing compounds. This comparative data provides a valuable starting point for predicting the potential off-target interactions of novel analogues.

Isoxazole Derivative ClassPrimary Target(s)Known Cross-Reactivity TargetsKey Findings & ImplicationsReference(s)
Trisubstituted Isoxazoles Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt)Peroxisome Proliferator-Activated Receptor γ (PPARγ), Farnesoid X Receptor (FXR)Small modifications to the substitution pattern can modulate cross-reactivity. This highlights the importance of targeted SAR studies to improve selectivity.[8]
Phenyl Methyl-Isoxazoles Voltage-gated sodium channelsGlutathione (GSH) and CysteineBioactivation of the 5-methyl group can lead to the formation of reactive metabolites that covalently bind to cellular nucleophiles. This represents a potential toxicity liability.[9]
3,5-Disubstituted Isoxazoles Lipoxygenase (LOX) and Cyclooxygenase (COX)-Some derivatives show selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects.[10]
4-Phenoxy-phenyl Isoxazoles Acetyl-CoA Carboxylase (ACC)Various cancer cell lines (cytotoxicity)Potent ACC inhibition correlates with anti-proliferative activity in cancer cells. Cross-reactivity with other ATP-binding enzymes should be investigated.[11][12]
Chiral Isoxazolyl Amino Alcohols β2-Adrenergic Receptorsβ1- and β3-Adrenergic ReceptorsStereochemistry plays a significant role in selectivity, with different stereoisomers exhibiting vastly different affinities for related receptor subtypes.[13]

Experimental Protocols for Cross-Reactivity Assessment

The following are detailed, step-by-step methodologies for key experiments to characterize the cross-reactivity profile of this compound derivatives.

Protocol 1: In Vitro Kinase Panel Screening

Rationale: Many isoxazole derivatives are designed as kinase inhibitors. A broad kinase panel screen is a crucial first step to identify off-target kinase interactions.

Methodology:

  • Compound Preparation: Solubilize the test compound (e.g., a this compound derivative) in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Serially dilute the stock solution in an appropriate assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the recombinant kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP to the wells of a microtiter plate.

    • Add the diluted test compound to the wells. Include a positive control (a known inhibitor of the kinases being tested) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of ATP remaining in the well or by using a specific antibody that recognizes the phosphorylated substrate in an ELISA format.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value for any kinase that shows significant inhibition.

Protocol 2: Receptor Binding Assay (Radioligand Displacement)

Rationale: To assess off-target binding to G-protein coupled receptors (GPCRs), a common target class for many drugs.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably overexpressing the receptor of interest (e.g., adrenergic, dopaminergic, or serotonergic receptors).

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, a known radiolabeled ligand for the receptor (e.g., [³H]-prazosin for the α1-adrenergic receptor), and the test compound at various concentrations.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Scintillation Counting: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the ability of the test compound to displace the radioligand and calculate the Ki (inhibition constant) value.

Protocol 3: In Vitro Cytotoxicity Assay

Rationale: To evaluate the general toxicity of the compound against various cell lines, which can indicate off-target effects leading to cell death.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and various cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment:

    • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue).

    • Incubate for a further 2-4 hours.

    • Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Structure-Activity Relationships and Mitigating Cross-Reactivity

The analysis of structure-activity relationships (SAR) is paramount in optimizing the selectivity of this compound derivatives. The chloromethyl group at the 4-position is a reactive handle that can be used to introduce a variety of substituents, allowing for the fine-tuning of the compound's properties.[1] Similarly, modifications to the phenyl ring at the 5-position and the methyl group at the 3-position can significantly impact target binding and selectivity.[1]

For instance, if a derivative shows cross-reactivity with a particular kinase, structural modifications can be made to disrupt the binding to the off-target while maintaining or improving the affinity for the primary target. This iterative process of design, synthesis, and testing is central to modern drug discovery.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutics. However, the inherent biological activity of the isoxazole core necessitates a thorough and systematic evaluation of cross-reactivity. By employing a tiered screening approach, including broad panel screening, secondary confirmatory assays, and functional assessments, researchers can build a comprehensive selectivity profile for their compounds. The comparative data and detailed protocols provided in this guide offer a robust framework for these critical studies, ultimately enabling the development of safer and more effective medicines.

References

  • Barreca, M. L., et al. (2007). Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. Journal of Medicinal Chemistry, 50(10), 2415-2424. Available at: [Link]

  • Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1246915. Available at: [Link]

  • Krasowska, D., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2829. Available at: [Link]

  • van der Louw, J., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11027-11050. Available at: [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(15), 7082. Available at: [Link]

  • van der Louw, J., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11027-11050. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 16(3), 456-489. Available at: [Link]

  • Chouaïb, F., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(19), 6529. Available at: [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 16(03), 1059-1073. Available at: [Link]

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. Available at: [Link]

  • Mondal, S. K., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Current Drug Discovery Technologies, 20(4), 1-15. Available at: [Link]

  • ResearchGate. (2024). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346-1355. Available at: [Link]

  • Bak, A., et al. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 26(21), 6411. Available at: [Link]

  • ResearchGate. (2025). Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. Available at: [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Available at: [Link]

  • Lee, H., et al. (2022). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 13(10), 1235-1240. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • ResearchGate. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole. Available at: [Link]

  • Krishnaiah, M., et al. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2324. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12(37), 24237-24241. Available at: [Link]

  • Basavaraja, B. M., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 267-277. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Retrieved from [Link]

  • MDPI. (1989). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. Retrieved from [Link]

  • Bylund, J., et al. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Drug Metabolism and Disposition, 40(11), 2185-2191. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). 4-(4-Chloro-phen-yl)-5-phenyl-isoxazole. Retrieved from [Link]

  • MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Available at: [Link]

Sources

Benchmarking the synthetic efficiency of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole production

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Efficiency of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities. Among its many derivatives, this compound serves as a critical building block for more complex pharmaceutical intermediates. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to researchers in drug discovery and process development.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will dissect the methodologies, offering field-proven insights into the causality behind experimental choices and presenting supporting data to benchmark their performance.

Route 1: The Classical Three-Step Synthesis

The most established and widely documented method follows a three-step sequence:

  • Step 1: Claisen Condensation to form the β-diketone intermediate, 1-phenylbutane-1,3-dione.

  • Step 2: Cyclization with hydroxylamine to form the isoxazole core, 3-methyl-5-phenyl-4H-isoxazole.

  • Step 3: Chlorination of the 4-methyl group to yield the final product.

This pathway is favored for its reliance on readily available and cost-effective starting materials. However, it is a multi-step process that requires careful optimization at each stage to maximize the overall yield.

Workflow for the Classical Three-Step Synthesis

A Ethyl Acetoacetate + Benzoyl Chloride B Step 1: Claisen Condensation (Base, e.g., NaOEt) A->B Reactants C 1-Phenyl-1,3-butanedione (β-Diketone Intermediate) B->C Yield: ~75-85% D Step 2: Cyclization (Hydroxylamine HCl, Base) C->D Intermediate E 4-Methyl-3-phenyl-5H-isoxazole D->E Yield: ~80-90% F Step 3: Chlorination (N-Chlorosuccinimide, Radical Initiator) E->F Intermediate G This compound (Final Product) F->G Yield: ~60-75% A Benzaldoxime B In situ generation of Benzonitrile Oxide (e.g., with NCS or Oxone) A->B D Step 1: [3+2] Cycloaddition B->D Dipole C 3-Butyn-2-ol (Alkyne Substrate) C->D Dipolarophile E (3-Methyl-5-phenyl-isoxazol-4-yl)methanol D->E Yield: ~70-85% F Step 2: Chlorination (e.g., Thionyl Chloride) E->F Intermediate G This compound (Final Product) F->G Yield: ~85-95%

The Isoxazole Scaffold in Drug Discovery: A Comparative Analysis of In Silico Binding Affinities

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring, a five-membered heterocycle, is a cornerstone in medicinal chemistry, celebrated for its versatile synthetic accessibility and unique electronic properties.[1] This privileged scaffold is integral to a multitude of therapeutic agents, including COX-2 inhibitors and various kinase inhibitors.[2][3] In the modern drug discovery paradigm, computational techniques, particularly molecular docking, are pivotal for rapidly identifying and optimizing new drug candidates.[4][5] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into binding affinity and interaction patterns.[4][6]

This guide offers a comparative analysis of docking scores for a series of isoxazole-based inhibitors against prominent drug targets. It is designed for researchers, scientists, and drug development professionals to provide an in-depth understanding of the in silico evaluation of these compounds. We will delve into the causality behind experimental choices in molecular docking, present comparative data, and provide a detailed, self-validating protocol for conducting such studies.

The Critical Role of Molecular Docking in Evaluating Isoxazole-Based Inhibitors

Molecular docking serves as a powerful computational tool to forecast the binding interactions between small molecules, such as isoxazole derivatives, and their protein targets at a molecular level.[3] This in silico approach is instrumental in understanding structure-activity relationships (SAR) and guiding the rational design of more potent and selective inhibitors.[3] The primary output of a docking simulation is the "docking score," a numerical value, typically in kcal/mol, that estimates the binding affinity between the ligand and the receptor. A more negative score generally indicates a stronger predicted interaction.[7][8]

However, it is crucial to recognize that the docking score is a theoretical estimation, and its interpretation requires careful consideration of the chosen software, scoring function, and validation against experimental data when available.[9][10][11]

Comparative Docking Analysis of Isoxazole Derivatives

To provide a meaningful comparison, we will examine the docking scores of isoxazole-based inhibitors against two well-established therapeutic targets: Cyclooxygenase-2 (COX-2) and Heat Shock Protein 90 (Hsp90). The selection of these targets is based on their significant roles in inflammation and cancer, respectively, and the availability of docking data for isoxazole-based inhibitors.

Isoxazole-Based Inhibitors Targeting COX-2

The COX-2 enzyme is a key player in the inflammatory pathway, and its inhibition is a primary strategy for treating pain and inflammation.[12] Several isoxazole-containing compounds have been investigated as potent and selective COX-2 inhibitors.[13]

Compound ClassDerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Substituted IsoxazolesCompound 5bCOX-24COX-8.7[12]
Substituted IsoxazolesCompound 5cCOX-24COX-8.5[12]
Substituted IsoxazolesCompound 5dCOX-24COX-8.4[12]
Isoxazole-CarboxamideCompound A13COX-2Not SpecifiedIC50: 13 nM[13]

Note: A direct comparison of docking scores between different studies should be approached with caution due to variations in docking software and protocols. The IC50 value for Compound A13 is an experimental measure of inhibitory concentration, providing a valuable correlation to the predicted binding affinities.

Isoxazole-Based Inhibitors Targeting Hsp90

Hsp90 is a chaperone protein essential for the stability and function of numerous client proteins involved in cancer progression, making it an attractive target for anticancer drug development.[3][14]

Compound ClassDerivativeTarget ProteinBinding Energy (kcal/mol)Reference
Isoxazole-based ZINC CompoundZINC Compound 1Hsp90-8.51[3]
Isoxazole-based ZINC CompoundZINC Compound 2Hsp90-8.42[3]
Isoxazole-based ZINC CompoundZINC Compound 3Hsp90-8.23[3]
ControlLuminespibHsp90-8.20[3]

Note: The binding energies presented here for Hsp90 inhibitors were obtained from a virtual screening study and compared against the known inhibitor, Luminespib.[14]

A Validated Experimental Protocol for Molecular Docking

The following is a detailed, step-by-step methodology for conducting a molecular docking study of isoxazole-based inhibitors. This protocol is designed to be self-validating by incorporating crucial steps for ensuring the reliability of the results.

I. Preparation of the Receptor Protein
  • Protein Selection and Retrieval:

    • Identify the target protein of interest (e.g., COX-2, Hsp90).

    • Download the 3D crystal structure of the protein from the Protein Data Bank (PDB).[13] It is advisable to select a high-resolution structure that is co-crystallized with a known ligand.[9]

  • Protein Preparation:

    • Remove water molecules and any existing ligands from the PDB file.[15]

    • Add hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate, based on the physiological pH.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

II. Preparation of the Isoxazole-Based Ligands
  • Ligand Sketching and Optimization:

    • Draw the 2D structures of the isoxazole-based inhibitors using a chemical drawing tool like ChemDraw or Avogadro.[16]

    • Convert the 2D structures to 3D structures.

    • Perform geometry optimization of the ligands using a suitable force field (e.g., MMFF94) or a quantum mechanical method to obtain low-energy conformations.[15]

III. Molecular Docking Simulation
  • Grid Generation:

    • Define the binding site on the receptor. If a co-crystallized ligand is present, the binding site can be defined as the region around this ligand.[9]

    • Generate a grid box that encompasses the defined binding site. The grid box defines the search space for the docking algorithm.

  • Docking Execution:

    • Utilize a validated docking program such as AutoDock Vina, Glide, or GOLD.[6][17]

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation for each isoxazole-based ligand.

IV. Analysis and Validation of Docking Results
  • Evaluation of Docking Poses:

    • Analyze the generated binding poses for each ligand. The pose with the lowest docking score is typically considered the most favorable.[8]

    • Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable within the binding pocket.[11] Visualization tools like PyMOL or Chimera are essential for this step.[10]

  • Interaction Analysis:

    • Identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.[8]

    • Compare the interaction patterns of your compounds with those of known inhibitors to understand the structural basis of their activity.

  • Protocol Validation (Redocking):

    • To validate the docking protocol, redock the co-crystallized ligand back into the binding site of the receptor.[9]

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[10]

Visualizing the Workflow and Biological Context

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Select & Download Protein Structure (PDB) Grid Define Binding Site & Generate Grid PDB->Grid Ligand Design & Optimize Isoxazole Ligands Dock Execute Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze Analyze Docking Scores & Binding Poses Dock->Analyze Validate Protocol Validation (Redocking & RMSD) Analyze->Validate

Caption: A generalized workflow for in silico molecular docking studies.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole_Inhibitor Isoxazole-based Inhibitor Isoxazole_Inhibitor->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway and the point of inhibition.

Conclusion

The isoxazole scaffold remains a highly valuable pharmacophore in the development of novel therapeutic agents. Molecular docking provides an indispensable tool for the rapid in silico assessment of these compounds, enabling the prioritization of candidates for synthesis and biological evaluation. The comparative analysis of docking scores, when conducted with a robust and validated protocol, offers significant insights into the potential binding affinities and interaction mechanisms of isoxazole-based inhibitors. By adhering to the principles of scientific integrity and thorough validation, researchers can confidently leverage molecular docking to accelerate the discovery of next-generation isoxazole-based drugs.

References

  • Pagadala, R., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102.
  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (n.d.). Taylor & Francis.
  • The Isoxazole Core: A Journey from Discovery to Drug Design. (n.d.). BenchChem.
  • Hawash, M., Eid, E., Assali, M., Jaradat, N., & Zaid, H. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports, 12(1), 18764.
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.).
  • Isoxazole. (n.d.). In Wikipedia.
  • Sahoo, R. N., Pattanaik, S., Pattnaik, G., Mallick, S., & Mohapatra, R. (2022). Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Indian Journal of Pharmaceutical Sciences, 84(5), 1334-1337.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. (n.d.). Semantic Scholar.
  • Comparative Molecular Docking Analysis of 4-Chlorobenzo[d]isoxazole Derivatives and Related Heterocyclic Compounds. (n.d.). BenchChem.
  • Khan, I., Saeed, A., Iram, S., Ali, S. A., & Khan, I. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30281-30292.
  • Ali, A., Sharma, G., Khan, M. S., Akhtar, M., & Rahman, M. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Scientific Reports, 14(1), 1-16.
  • Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers. (n.d.). BenchChem.
  • Singh, K., & Roy, A. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Synthesis, Anticancer Activity, and Molecular Docking Studies of Novel Substituted Isoxazole Derivatives Tethered 4‐Nitroimidazole. (n.d.).
  • Virtual screening and molecular docking characterization of Isoxazole-based molecules as potential Hsp90 inhibitors: In silico insight. (2024).
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.).
  • How I can analyze and present docking results? (2020, May 18).
  • Best Practices in Docking and Activity Prediction. (2026, January 15).
  • synthesis of isoxazoles. (2019, January 19). YouTube.
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, logic-driven framework for the proper disposal of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each step.

The molecular structure of this compound dictates its disposal pathway. The presence of a chlorine atom classifies it as a halogenated organic compound . This is the single most important factor in determining its waste stream, as improper segregation can lead to regulatory violations, increased disposal costs, and the creation of highly toxic byproducts during waste treatment.[1][2][3]

Hazard Identification and Risk Assessment

Table 1: Inferred Hazard Profile of this compound

Hazard ClassDescription & RationalePrecautionary Action
Acute Toxicity (Oral, Dermal, Inhalation) Analogues are harmful or fatal if swallowed, in contact with skin, or inhaled.[4][5] The reactive chloromethyl group can alkylate biological macromolecules, leading to toxicity.Avoid ingestion, skin contact, and inhalation of dust or vapors. Always handle in a chemical fume hood.[8]
Skin Corrosion / Irritation Causes skin irritation and potentially severe burns.[4][7] Halogenated alkylating agents can react with moisture on the skin to form hydrochloric acid.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8]
Serious Eye Damage / Irritation Poses a high risk of serious eye damage.[4][5][7] The corrosive nature can cause irreversible harm to eye tissue.Wear chemical safety goggles or a face shield as described by OSHA regulations.[4]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[3]Never dispose of this chemical down the drain or in regular trash.[8][9]

The Core Principle: Segregation of Halogenated Waste

The foundational rule for disposing of this compound is its strict segregation into a dedicated "Halogenated Organic Waste" container.[1][2][8]

Causality: Why is this so critical?

  • Treatment Method: Halogenated waste is typically destroyed via high-temperature incineration. During this process, the chlorine atom is converted into hydrogen chloride (HCl) gas.[2][6] Licensed Treatment, Storage, and Disposal Facilities (TSDFs) that handle this waste are equipped with specialized "scrubbers" to neutralize this corrosive acid gas before it is released into the atmosphere.

  • Cost and Compliance: Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, forcing it all to be treated by the more specialized and expensive incineration process.[3] This is an unnecessary and significant operational cost. Furthermore, improper segregation is a direct violation of federal and local environmental regulations.[10]

The following decision workflow must be applied to every chemical waste stream generated in the laboratory.

G start Waste Generated is_organic Is the waste primarily organic? start->is_organic has_halogen Does it contain Halogens (F, Cl, Br, I)? is_organic->has_halogen  Yes non_organic_waste Follow Aqueous or Solid Waste Protocols is_organic->non_organic_waste  No non_halogenated_waste Place in: 'Non-Halogenated Organic Waste' has_halogen->non_halogenated_waste  No halogenated_waste Place in: 'Halogenated Organic Waste' has_halogen->halogenated_waste  Yes

Caption: Waste segregation decision tree.

Standard Operating Procedure (SOP) for Disposal

This protocol provides step-by-step guidance for the safe collection and disposal of this compound waste.

Experimental Protocol: Waste Handling and Disposal

  • Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the following:

    • Chemical safety goggles.[8]

    • A laboratory coat.[8]

    • Chemical-resistant nitrile gloves.[8]

    • Closed-toe shoes.

  • Prepare the Waste Container:

    • Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. This container must be chemically compatible with the waste.[10]

    • Ensure the container is clearly and properly labeled with a hazardous waste tag before any waste is added.[3][10] The label must include:

      • The words "Hazardous Waste".[10]

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]

      • An accurate list of all constituents and their approximate percentages.

      • The relevant hazard characteristics (e.g., Toxic, Corrosive).

  • Transfer the Waste:

    • All transfers of waste must be conducted inside a certified chemical fume hood to prevent inhalation of any vapors or dust.[1][8]

    • Carefully pour or transfer the waste into the designated container. Avoid splashing.

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[11]

  • Seal and Store the Container:

    • Securely seal the container cap. A container is considered "closed" only when it is vapor-tight and spill-proof.[9]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of lab personnel and clearly marked.[10][11]

    • Ensure secondary containment is used to prevent spills from reaching drains.[10]

  • Disposal of Contaminated Materials:

    • Any materials grossly contaminated with this compound (e.g., pipette tips, weighing paper, gloves, absorbent pads from a spill) must also be disposed of as halogenated hazardous waste.[9] Place these items in a sealed, labeled bag and then into the solid halogenated waste container.

  • Arrange for Final Disposal:

    • Once the container is full or has reached the institutional time limit for storage (e.g., 180 days), contact your EHS department to schedule a waste pickup.

    • Do not attempt to dispose of the chemical through a third-party vendor yourself. The disposal must be handled by a licensed hazardous waste facility in compliance with all regulations.[12]

Regulatory and Compliance Framework

The entire lifecycle of a hazardous chemical, from purchase to disposal, is regulated. In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the disposal of hazardous waste.[13] RCRA establishes a "cradle-to-grave" management system, meaning the generator (your institution) is responsible for the waste from its creation to its ultimate destruction.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[14][15][16] This written plan must include procedures for the safe handling and disposal of all hazardous chemicals used in the lab.[15][16]

G cluster_lab Laboratory Responsibility cluster_ehs EHS / TSDF Responsibility generation Waste Generation (In-Lab Use) segregation Segregation into Halogenated Waste Container generation->segregation labeling Labeling per RCRA/EPA Standards segregation->labeling storage Store in Satellite Accumulation Area labeling->storage pickup EHS Pickup & Manifesting storage->pickup transport Transport to Licensed TSDF disposal Final Disposal (High-Temp Incineration) documentation Cradle-to-Grave Documentation disposal->documentation

Caption: Cradle-to-grave hazardous waste disposal workflow.

By adhering to these scientifically-grounded and regulatory-compliant procedures, you contribute to a culture of safety and environmental stewardship. Trust in our processes is built upon the diligent and responsible management of every compound we handle, from initial experiment to final disposal.

References

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • MCS. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Bucknell University. WASTE MANAGEMENT. [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • United States Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Greenbook. Precautionary Statements. [Link]

  • United States Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • Illinois Environmental Protection Agency. Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. [Link]

  • ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • United States Environmental Protection Agency. METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE - Exposure. [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety - Chemical Hygiene Plan. [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.